molecular formula C20H28N8O4S B1679666 PF-00489791 CAS No. 853003-48-2

PF-00489791

货号: B1679666
CAS 编号: 853003-48-2
分子量: 476.6 g/mol
InChI 键: ZUHZNKJIJDAJFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-00489791 has been used in trials studying the treatment of Hypertension, Raynaud's Disease, Diabetic Nephropathies, Hypertension, Pulmonary, and Peripheral Vascular Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a phosphodiesterase type 5 inhibito

属性

IUPAC Name

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZNKJIJDAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853003-48-2
Record name PF-00489791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-00489791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-00489791
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PF-00489791: A Technical Whitepaper on a Potent and Selective PDE5A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and other physiological effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, potency, and clinical evaluation in various conditions. The information is presented to support further research and development efforts in the field of PDE5A inhibition.

Introduction

Phosphodiesterase type 5A (PDE5A) is a key enzyme in the regulation of the NO/cGMP signaling cascade.[1] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neuronal signaling, and cellular proliferation.[2] Inhibition of PDE5A has been a successful therapeutic strategy for erectile dysfunction and pulmonary arterial hypertension. This compound is a novel, long-acting PDE5A inhibitor that has been investigated for its therapeutic potential in other indications, including diabetic nephropathy and Raynaud's phenomenon.[3][4] This document summarizes the available technical data on this compound to provide a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of PDE5A.[5] In the canonical NO/cGMP signaling pathway, nitric oxide produced by nitric oxide synthase (NOS) activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation.[6] PDE5A specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signal.[1] By inhibiting PDE5A, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of the downstream signaling cascade.[5][7]

PDE5A Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5A PDE5A cGMP->PDE5A PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5A->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to PF00489791 This compound PF00489791->PDE5A Inhibits

Figure 1: Mechanism of action of this compound in the cGMP signaling pathway.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PDE5A.[5] While a comprehensive public selectivity panel is not available, its high specificity for PDE5A has been noted in preclinical studies.[7]

Parameter Value Reference
IC50 for PDE5A 1.5 nM[5]
IC50 for PDE5A 1.9 nM[8]
IC50 for PDE5A 5 nM[9]
Selectivity Profile Data not publicly available

Table 1: In Vitro Potency of this compound against PDE5A

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in species such as rat, dog, or monkey are not extensively published. It has been described as a "long-acting" inhibitor, suggesting a prolonged half-life compared to first-generation PDE5 inhibitors.[3][7] For context, other long-acting PDE5 inhibitors like tadalafil exhibit half-lives of approximately 15-17.5 hours in humans. It is important to note that this is for comparative understanding and does not represent specific data for this compound.

Clinical Efficacy (Diabetic Nephropathy - Phase 2)

A Phase 2, randomized, double-blind, placebo-controlled study (NCT01200394) evaluated the efficacy and safety of this compound (20 mg once daily for 12 weeks) in patients with type 2 diabetes and overt nephropathy.[10]

Parameter This compound (20 mg) Placebo p-value Reference
Number of Patients 19264N/A[8]
Baseline UACR (mg/g), geometric mean 127.6132.4N/A[8]
Change in UACR at Week 12 -15.7% reduction+0.4% increase<0.05*[10]
Change in HbA1c at Week 12 -0.3%+0.1%Statistically significant[8]

*Based on Bayesian analysis with a 95% credible interval of 0.73 to 0.98 for the ratio of UACR change.[10] UACR: Urinary Albumin-to-Creatinine Ratio; HbA1c: Glycated Hemoglobin.

Table 2: Key Efficacy Outcomes from the Phase 2 Study in Diabetic Nephropathy

Clinical Safety (Diabetic Nephropathy - Phase 2)

This compound was generally well-tolerated in the Phase 2 study.[10] The most common adverse events were consistent with the known side effects of PDE5 inhibitors.[10]

Adverse Event This compound (20 mg) (%) Placebo (%) Reference
Headache Incidence not specified, but commonIncidence not specified[10]
Upper Gastrointestinal Events Incidence not specified, but commonIncidence not specified[10]
Discontinuation due to Adverse Events 15%3%[8]

Table 3: Common Adverse Events in the Phase 2 Study in Diabetic Nephropathy

Experimental Protocols

In Vitro PDE5A Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of an inhibitor against PDE5A, based on LC/MS quantification of the substrate (cGMP) and product (GMP).

PDE5A Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Reagents Prepare Reagents: - Recombinant Human PDE5A - cGMP Substrate - Assay Buffer - this compound Dilutions Incubation 1. Pre-incubate PDE5A with varying concentrations of This compound (30 min, RT). Reagents->Incubation Reaction 2. Initiate reaction by adding cGMP (10 µM final concentration). Incubate for 15 min at RT. Incubation->Reaction Termination 3. Terminate reaction by boiling at 95°C for 5 min. Reaction->Termination LCMS 4. Analyze samples by LC/MS to quantify remaining cGMP and formed GMP. Termination->LCMS Calculation 5. Calculate % inhibition and determine IC50 value using dose-response curve fitting. LCMS->Calculation

Figure 2: Experimental workflow for determining the IC50 of this compound against PDE5A.

Methodology:

  • Reagent Preparation:

    • Recombinant human PDE5A is diluted in an appropriate assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 1 mM β-mercaptoethanol).

    • A stock solution of cGMP is prepared and diluted to the desired final concentration in the assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of concentrations.

  • Enzymatic Reaction:

    • In a microplate, the PDE5A enzyme is pre-incubated with the various concentrations of this compound for 30 minutes at room temperature.

    • The reaction is initiated by the addition of cGMP (final concentration, e.g., 10 µM).

    • The reaction mixture is incubated for 15 minutes at room temperature.

    • The reaction is terminated by heating the plate at 95°C for 5 minutes.

  • Analysis:

    • The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the amounts of cGMP and its hydrolyzed product, 5'-GMP.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model.

Measurement of Plasma cGMP Levels (Representative Protocol)

This protocol outlines a general method for quantifying cGMP levels in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Plasma cGMP Measurement Workflow cluster_0 Sample Collection & Preparation cluster_1 ELISA Procedure cluster_2 Data Analysis Collection 1. Collect blood samples in tubes containing a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation. PlasmaPrep 2. Centrifuge to separate plasma. Store plasma at -80°C until analysis. Collection->PlasmaPrep Acetylation 3. Acetylate plasma samples and cGMP standards to increase assay sensitivity. PlasmaPrep->Acetylation PlatePrep 4. Add acetylated samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to a pre-coated plate. Acetylation->PlatePrep IncubationWash 5. Incubate and wash the plate to remove unbound reagents. PlatePrep->IncubationWash Substrate 6. Add substrate solution and incubate to develop color. IncubationWash->Substrate StopRead 7. Stop the reaction and read the absorbance at the appropriate wavelength. Substrate->StopRead StdCurve 8. Generate a standard curve from the absorbance readings of the cGMP standards. StopRead->StdCurve Concentration 9. Interpolate the cGMP concentration in the plasma samples from the standard curve. StdCurve->Concentration

Figure 3: Workflow for the measurement of plasma cGMP levels using ELISA.

Methodology:

  • Sample Handling: Blood samples are collected in tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP after collection. Plasma is separated by centrifugation and stored at -80°C.

  • Assay Procedure:

    • A competitive ELISA kit for cGMP is used.

    • Plasma samples and cGMP standards are typically acetylated to improve the sensitivity of the assay.

    • The acetylated samples and standards are added to the wells of a microplate pre-coated with an anti-cGMP antibody.

    • A cGMP-horseradish peroxidase (HRP) conjugate is added to each well. The free cGMP in the sample competes with the cGMP-HRP conjugate for binding to the antibody.

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate solution is added, which is converted by the bound HRP to a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentrations in the plasma samples are determined by interpolation from this curve.

Discussion and Future Directions

This compound has demonstrated potent inhibition of PDE5A and has shown promising results in a Phase 2 clinical trial for diabetic nephropathy, significantly reducing albuminuria.[10] This suggests a potential role for this compound in the management of renal complications in patients with type 2 diabetes. The observed reduction in HbA1c also warrants further investigation into the metabolic effects of this compound.[8]

Further research is needed to fully characterize the preclinical profile of this compound. A comprehensive selectivity panel against other PDE isoforms would be valuable to confirm its specificity. Detailed pharmacokinetic studies in various preclinical species would provide essential information for dose selection and translation to human studies.

The development of this compound has been discontinued, but the data gathered provides valuable insights into the therapeutic potential of long-acting PDE5A inhibitors beyond their established indications. The findings from the clinical trial in diabetic nephropathy, in particular, may encourage further exploration of this class of compounds for renal protection.

Conclusion

This compound is a potent PDE5A inhibitor with a demonstrated mechanism of action that leads to the accumulation of cGMP. Clinical evidence from a Phase 2 trial supports its potential to reduce albuminuria in patients with diabetic nephropathy. While further development has been halted, the existing data for this compound contribute to the broader understanding of the therapeutic applications of PDE5A inhibition and may inform the development of future compounds targeting this pathway.

References

Chemical structure and properties of PF-00489791

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2] Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has made it a subject of significant interest in cardiovascular and renal research. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₈O₄SMedChemExpress
Molecular Weight 476.55 g/mol MedChemExpress
IUPAC Name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamideNot explicitly cited
SMILES CCN(C)c1nc2c(c(nc1Nc1cc(C)ccn1)N(CCOCC)N=C2C(=O)NS(=O)(=O)C)CNot explicitly cited
InChI InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24)Not explicitly cited
CAS Number 853003-48-2Not explicitly cited
Appearance SolidMedChemExpress
Storage Store at -20°C for the short term and -80°C for the long term.MedChemExpress

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.[4][5]

This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades to PF00489791 This compound PF00489791->PDE5 Inhibits Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation Leads to

Caption: PDE5 Signaling Pathway and Inhibition by this compound.

Pharmacological Properties

In Vitro Potency

This compound is a highly potent inhibitor of PDE5.

ParameterValueReference
IC₅₀ (PDE5A) 1.5 nM[3]
Pharmacodynamics

Clinical studies have demonstrated the pharmacodynamic effects of this compound in humans. Administration of the compound leads to a dose-dependent increase in plasma cGMP concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]

IndicationDosageKey FindingsReference
Mild to Moderate Hypertension 10 mg and 20/40 mg once daily for 28 daysStatistically significant decrease in mean daytime systolic blood pressure (approx. 5 and 7 mmHg, respectively). Dose-related increase in plasma cGMP.[1]
Diabetic Nephropathy 20 mg once daily for 12 weeksSignificant reduction in urinary albumin-to-creatinine ratio (UACR) of 15.7%.[5]
Pharmacokinetics

Experimental Protocols

While a specific, detailed experimental protocol for this compound from a primary research article is not publicly available, a general methodology for a PDE5 inhibition assay can be outlined based on established techniques.[4][7][8]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against the PDE5 enzyme.

Principle: The assay measures the activity of PDE5 by quantifying the conversion of its substrate, cGMP, to 5'-GMP. The inhibitory effect of this compound is determined by measuring the reduction in cGMP hydrolysis in the presence of the compound.

PDE5_Inhibition_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Assay_Setup Add Assay Buffer, PDE5 Enzyme, and this compound to Plate Compound_Prep->Assay_Setup Preincubation Pre-incubate Assay_Setup->Preincubation Reaction_Initiation Initiate Reaction with cGMP Substrate Preincubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Remaining cGMP (e.g., using a detection kit) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a PDE5 Inhibition Assay.

Materials:

  • Recombinant human PDE5A enzyme

  • This compound

  • cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagents (e.g., commercially available cGMP assay kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5 enzyme, and the various concentrations of this compound. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.

  • Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or by other means (e.g., heat inactivation).

  • Detection: Quantify the amount of cGMP remaining in each well using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Clinical Development and Safety

This compound has undergone Phase I and Phase II clinical trials for several indications.[2] Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most commonly reported adverse events were mild in severity and included headache, dyspepsia, and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be discontinued in 2016.[2]

Conclusion

This compound is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its chemical, pharmacological, and clinical characteristics to support further research and development efforts in the field.

References

The Discovery and Development of PF-00489791: A Phosphodiesterase 5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-00489791 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. The core mechanism of action, centered on the enhancement of cyclic guanosine monophosphate (cGMP) signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical data, including in vitro potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discovery and development.

Discovery and Medicinal Chemistry

This compound, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for many potent PDE5 inhibitors. The discovery of this compound was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.

Chemical Structure and Properties
  • IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide

  • Molecular Formula: C₂₀H₂₈N₈O₄S

  • Molecular Weight: 476.6 g/mol

Synthesis

While the specific, proprietary synthesis route for this compound is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 inhibitors involves a multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequent functionalization of the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar analogs often begins with the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring and introduce the necessary substituents that confer potency and selectivity for the PDE5 enzyme.

Preclinical Development

The preclinical evaluation of this compound established its potency, selectivity, and in vivo activity.

In Vitro Pharmacology

This compound is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.

Parameter Value Enzyme
IC₅₀1.5 nMPhosphodiesterase 5A (PDE5A)
Table 1: In Vitro Potency of this compound

A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly specific" inhibitor.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.

PF-00489791_Mechanism_of_Action cluster_1 Intracellular Space sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation PF00489791 This compound PF00489791->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC Activates

Mechanism of action of this compound.
In Vivo Preclinical Studies

Preclinical studies in animal models have been conducted to assess the in vivo effects of this compound. One notable study investigated its therapeutic potential in an experimental model of stroke in rats.

Study Animal Model Key Findings
Stroke RecoveryRats with permanent middle cerebral artery occlusionImproved functional recovery in motor scores over 28 days. The effect was observed even though this compound is non-brain penetrant.
Table 2: Summary of a Key In Vivo Preclinical Study of this compound

Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The most well-documented trial is NCT01200394, which assessed the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)

This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of this compound on albuminuria in patients with diabetic nephropathy.

Parameter Description
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Population 256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², and urinary albumin-to-creatinine ratio (UACR) >300 mg/g.
Intervention This compound (20 mg) or placebo, administered orally once daily for 12 weeks.
Randomization Ratio 3:1 (this compound : Placebo)
Primary Outcome Change from baseline in UACR at Week 12.
Secondary Outcomes Change from baseline in UACR at Weeks 3, 6, and 16.
Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol

digraph "Clinical_Trial_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Screening [label="Screening\n(n=955)", fillcolor="#FFFFFF", fontcolor="#202124"]; Randomization [label="Randomization\n(n=256)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="this compound (20 mg/day)\n(n=192)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo\n(n=64)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Period [label="12-Week Treatment Period", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Follow_Up [label="4-Week Follow-Up", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; End_of_Study [label="End of Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Screening -> Randomization [label="Eligible Patients"]; Randomization -> Treatment_Group; Randomization -> Placebo_Group; Treatment_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Follow_Up; Follow_Up -> End_of_Study; }

Workflow of the NCT01200394 clinical trial.

The trial demonstrated that this compound was effective in reducing albuminuria.

Outcome Measure Result
Primary Efficacy Endpoint
Change in UACR at Week 1215.7% reduction with this compound compared to placebo (ratio 0.843; 95% credible interval 0.73 to 0.98).
Safety and Tolerability
Most Common Adverse EventsHeadache and upper gastrointestinal events (mild in severity).
Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial

The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline four weeks after treatment cessation.

Conclusion

This compound is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the therapeutic potential of targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistically significant reduction in albuminuria, a key marker of kidney damage. While the development of this compound for this indication has not progressed to Phase 3, the data generated from its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may be warranted to explore its potential in other related conditions. The global highest R&D status for this compound is currently listed as discontinued.

The Role of PF-00489791 in Cyclic GMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By selectively inhibiting PDE5, this compound elevates intracellular cGMP levels, thereby modulating various physiological processes mediated by the cGMP signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cGMP signaling, and its therapeutic potential, with a focus on its investigation in diabetic nephropathy. The guide includes a summary of its potency, findings from clinical trials, and detailed experimental protocols for its characterization.

Introduction to the Cyclic GMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that regulates a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and inflammation. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP exerts its effects by binding to and activating downstream effector proteins, primarily cGMP-dependent protein kinases (PKGs). Activated PKGs phosphorylate various target proteins, leading to a cellular response. The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP. The PDE superfamily consists of 11 families, with PDE5, PDE6, and PDE9 being specific for cGMP degradation.

Mechanism of Action of this compound

This compound is a selective inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO/sGC and natriuretic peptide/pGC signaling pathways. The sustained elevation of cGMP levels results in enhanced activation of PKG and subsequent phosphorylation of its target proteins, leading to physiological responses such as vasodilation.

cluster_upstream cGMP Synthesis cluster_downstream Downstream Signaling cluster_degradation cGMP Degradation NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC NP Natriuretic Peptides (NP) pGC Particulate Guanylyl Cyclase (pGC) NP->pGC GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP  sGC / pGC PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response GMP 5'-GMP (inactive) PDE5->GMP Hydrolysis PF00489791 This compound PF00489791->PDE5 Inhibition

Figure 1: Mechanism of action of this compound in the cGMP signaling pathway.

Quantitative Data

In Vitro Potency

This compound demonstrates high potency for the inhibition of PDE5A.

CompoundTargetIC50 (nM)
This compoundPDE5A1.5

A comprehensive selectivity profile of this compound against other PDE isoforms is not publicly available at the time of this writing.

Clinical Pharmacokinetics and Dosage

This compound is characterized as a long-acting PDE5 inhibitor. In a phase 2 clinical trial involving patients with diabetic nephropathy, the following dosage was administered:

ParameterValue
Dosage20 mg
FrequencyOnce daily
Route of AdministrationOral

Detailed pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC) from human studies are not publicly available.

Clinical Trial Data in Diabetic Nephropathy

A phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with type 2 diabetes and overt nephropathy.

OutcomeResult
Primary Endpoint
Change in Urinary Albumin-to-Creatinine Ratio (UACR)A statistically significant reduction in UACR was observed in the this compound group compared to placebo.
Safety and Tolerability
Adverse EventsThe most common adverse events were headache and upper gastrointestinal events.
Overall ProfileThis compound was generally safe and well-tolerated.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Representative Protocol)

This protocol describes a typical fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of a test compound against PDE5.

cluster_workflow PDE5 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Test Compound (e.g., this compound) - PDE5 Enzyme - Fluorescently Labeled cGMP - Binding Agent start->prepare_reagents dispense_compound Dispense Test Compound and PDE5 Enzyme into Assay Plate prepare_reagents->dispense_compound incubate1 Incubate to allow compound-enzyme binding dispense_compound->incubate1 add_substrate Add Fluorescent cGMP (Substrate) to initiate reaction incubate1->add_substrate incubate2 Incubate for enzymatic reaction add_substrate->incubate2 add_binding_agent Add Binding Agent to stop reaction and bind fluorescent 5'-GMP product incubate2->add_binding_agent measure_fp Measure Fluorescence Polarization (FP) add_binding_agent->measure_fp calculate_ic50 Calculate % Inhibition and Determine IC50 Value measure_fp->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a representative in vitro PDE5 inhibition assay.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (substrate)

  • Binding agent (e.g., anti-5'-GMP antibody)

  • Test compound (this compound) and positive control (e.g., sildenafil)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and a known PDE5 inhibitor (positive control) in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and the fluorescein-labeled cGMP substrate in assay buffer to their working concentrations.

  • Assay Reaction: a. Add 5 µL of the diluted compound or control to the wells of the microplate. b. Add 10 µL of the diluted PDE5 enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 10 µL of the fluorescein-labeled cGMP substrate solution to each well. e. Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of the binding agent solution. b. Incubate for 30 minutes at room temperature to allow the binding of the fluorescent 5'-GMP product to the binding agent.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Measurement of Intracellular cGMP Levels (Representative Protocol)

This protocol outlines a general method for quantifying changes in intracellular cGMP levels in cultured cells following treatment with this compound, using a competitive enzyme-linked immunosorbent assay (ELISA).

cluster_workflow Intracellular cGMP Measurement Workflow start Start culture_cells Culture Cells to Desired Confluency start->culture_cells treat_cells Treat Cells with This compound and a NO Donor (e.g., SNP) culture_cells->treat_cells lyse_cells Lyse Cells to Release Intracellular Contents treat_cells->lyse_cells perform_elisa Perform cGMP Competitive ELISA lyse_cells->perform_elisa measure_absorbance Measure Absorbance on a Plate Reader perform_elisa->measure_absorbance calculate_cgmp Calculate cGMP Concentration from Standard Curve measure_absorbance->calculate_cgmp end End calculate_cgmp->end

Figure 3: Workflow for measuring intracellular cGMP levels.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium and reagents

  • This compound

  • Nitric oxide donor (e.g., sodium nitroprusside, SNP)

  • Cell lysis buffer

  • Commercial cGMP ELISA kit

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to approximately 80-90% confluency.

  • Cell Treatment: a. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). b. Stimulate the cells with a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.

  • Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions to ensure complete cell lysis.

  • cGMP Quantification: a. Centrifuge the cell lysates to pellet cellular debris. b. Perform the cGMP competitive ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves incubating the sample with a cGMP-specific antibody and a fixed amount of labeled cGMP in a pre-coated plate.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve. Normalize the cGMP concentration to the total protein concentration of the lysate.

Conclusion

This compound is a potent and selective inhibitor of PDE5 that effectively elevates intracellular cGMP levels. Its mechanism of action holds significant therapeutic promise for conditions associated with impaired cGMP signaling. Clinical investigations in diabetic nephropathy have demonstrated its potential to improve renal outcomes. The experimental protocols provided in this guide offer a framework for the further preclinical and clinical evaluation of this compound and other PDE5 inhibitors. Further research is warranted to fully elucidate its selectivity profile and pharmacokinetic properties to optimize its therapeutic application.

Investigational Uses of PF-00489791 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels, this compound enhances the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation and cellular function. This technical guide provides an in-depth overview of the investigational uses of this compound in scientific research, with a primary focus on its clinical development for the treatment of diabetic nephropathy. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, provides experimental protocols, and visualizes the relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. It has been investigated by Pfizer for several therapeutic indications, including hypertension, Raynaud's disease, and most notably, diabetic nephropathy.[1][2] Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The rationale for investigating this compound in this context stems from the hypothesis that enhancing renal blood flow and reducing intraglomerular pressure through PDE5 inhibition could ameliorate kidney damage.[3][4][5]

Mechanism of Action: The NO-cGMP Signaling Pathway

The primary mechanism of action of this compound is the potent and selective inhibition of PDE5A.[6] In the context of renal pathophysiology, particularly in diabetic nephropathy, the nitric oxide (NO)-cGMP signaling pathway is of critical importance.

Nitric oxide, produced by nitric oxide synthase (eNOS) in endothelial cells, diffuses into adjacent smooth muscle cells and glomerular podocytes. There, it activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation) and other cellular effects.[7]

In diabetic nephropathy, endothelial dysfunction leads to reduced NO bioavailability, impairing this signaling pathway. This compound, by inhibiting PDE5A, prevents the breakdown of cGMP, thereby amplifying the effects of the available NO and restoring downstream signaling.[8] This leads to improved renal hemodynamics and is thought to exert protective effects on podocytes, specialized cells in the glomerulus that are crucial for the integrity of the filtration barrier.[8]

NO-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converts PDE5A PDE5A cGMP->PDE5A hydrolyzes PKG_inactive PKG (inactive) cGMP->PKG_inactive activates FiveGMP 5'-GMP PDE5A->FiveGMP PF00489791 This compound PF00489791->PDE5A inhibits PKG_active PKG (active) PKG_inactive->PKG_active Downstream Downstream Effects (e.g., Vasodilation, Podocyte Protection) PKG_active->Downstream

Figure 1: Mechanism of action of this compound in the NO-cGMP signaling pathway.

Preclinical Data

While extensive preclinical data for this compound is not publicly available, its primary activity as a potent PDE5A inhibitor has been characterized.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Source
Phosphodiesterase 5A (PDE5A)1.5[6]

Clinical Investigational Use: Diabetic Nephropathy

The most prominent investigational use of this compound has been in a Phase 2 clinical trial for patients with type 2 diabetes and overt nephropathy (ClinicalTrials.gov Identifier: NCT01200394).[3][4]

Study Design and Patient Population

The study was a randomized, double-blind, placebo-controlled, parallel-group, multi-center trial.[3][4] Key inclusion criteria included adults with type 2 diabetes, an estimated glomerular filtration rate (eGFR) between 25 and 60 mL/min/1.73m², and persistent overt albuminuria (urinary albumin-to-creatinine ratio [UACR] ≥ 300 mg/g).[5][9] Patients were maintained on a stable background therapy of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[8]

Treatment Regimen

Patients were randomized in a 3:1 ratio to receive either this compound (20 mg) or a placebo, administered orally once daily for 12 weeks.[4][8]

Efficacy and Safety Findings

The primary endpoint of the study was the change from baseline in UACR at week 12.

Table 2: Key Efficacy and Safety Outcomes of the Phase 2 Trial (NCT01200394)

ParameterThis compound (20 mg)Placebop-valueSource
Efficacy
Change in UACR at Week 12-15.7%-<0.05[8]
Change in HbA1c at Week 12-0.40%--[10]
Safety
Most Common Adverse EventsHeadache, Upper Gastrointestinal Events--[8]

The study demonstrated a statistically significant reduction in UACR in the this compound treatment group compared to placebo.[8] A modest reduction in HbA1c was also observed.[10] The treatment was generally well-tolerated, with the most common adverse events being headache and upper gastrointestinal issues, consistent with the known side effects of PDE5 inhibitors.[8]

Clinical_Trial_Workflow Screening Patient Screening (T2D, eGFR 25-60, UACR ≥300 mg/g) Randomization Randomization (3:1) Screening->Randomization Treatment This compound (20 mg/day) Randomization->Treatment 75% Placebo Placebo Randomization->Placebo 25% Duration 12 Weeks Treatment Treatment->Duration Placebo->Duration Endpoint Primary Endpoint Assessment (Change in UACR at Week 12) Duration->Endpoint FollowUp 4-Week Follow-up Endpoint->FollowUp

Figure 2: Simplified workflow of the Phase 2 clinical trial (NCT01200394).

Experimental Protocols

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

The following protocol is based on the methodology described for the Phase 2 clinical trial of this compound.

Objective: To determine the urinary albumin-to-creatinine ratio as a measure of albuminuria.

Specimen Collection:

  • Patients are instructed to collect a first-morning-void urine sample on three consecutive days.[4]

  • The use of a clean-catch method is recommended to minimize contamination.

  • Samples should be collected in sterile containers.

Sample Handling and Analysis:

  • Urinary albumin concentration is typically measured using an immunoturbidimetric or immunonephelometric assay.

  • Urinary creatinine concentration is measured using a standardized colorimetric or enzymatic method.

  • The UACR is calculated by dividing the urinary albumin concentration (in mg) by the urinary creatinine concentration (in g).

  • The mean UACR from the three consecutive samples is used for the final analysis to account for day-to-day variability.[4]

Quality Control:

  • Assays should be validated and performed according to the manufacturer's instructions.

  • Internal quality control samples should be run with each batch of patient samples.

Conclusion

This compound is a potent PDE5A inhibitor that has shown promise in a Phase 2 clinical trial for reducing albuminuria in patients with diabetic nephropathy. Its mechanism of action via the NO-cGMP signaling pathway provides a sound biological rationale for its investigation in this and other cardiovascular and renal diseases. Further research, including larger and longer-term clinical trials, would be necessary to fully establish its efficacy and safety profile for these indications. This technical guide provides a summary of the currently available scientific information on the investigational uses of this compound to aid researchers and drug development professionals in their understanding of this compound.

References

The PDE5 Inhibitor PF-00489791: A Technical Guide for Investigating Diabetic Nephropathy Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective therapies. This technical guide provides an in-depth overview of PF-00489791, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, as a tool for studying and potentially treating DN. Preclinical and clinical evidence suggests that by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound can ameliorate key pathological features of DN, including albuminuria, podocyte injury, inflammation, and fibrosis. This document details the mechanism of action, summarizes key quantitative data from clinical and preclinical investigations, provides illustrative experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Rationale for PDE5 Inhibition in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the glomeruli and tubules of the kidney, driven by hyperglycemia and hemodynamic changes.[1] A critical element in the pathophysiology of DN is the dysregulation of the nitric oxide (NO) signaling pathway. Reduced bioavailability of NO leads to decreased levels of its downstream effector, cyclic guanosine monophosphate (cGMP), contributing to vasoconstriction, inflammation, and fibrosis within the kidney.[2][3]

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cGMP.[2] Inhibition of PDE5, therefore, represents a promising therapeutic strategy to restore cGMP levels, thereby potentiating the beneficial effects of the NO pathway. This compound is a long-acting and highly specific PDE5 inhibitor that has been investigated for its potential to mitigate the progression of DN.[2][4]

Mechanism of Action of this compound in the Kidney

This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is expressed in various renal cell types, including podocytes and mesangial cells.[5] This inhibition leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of beneficial effects:

  • Vasodilation: PKG promotes the relaxation of vascular smooth muscle cells in the renal arterioles, which can help to reduce intraglomerular pressure and hyperfiltration, key drivers of glomerular injury.[6]

  • Anti-inflammatory Effects: The cGMP-PKG pathway can suppress the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[7][8]

  • Anti-fibrotic Effects: PKG can counteract the pro-fibrotic signaling of transforming growth factor-beta 1 (TGF-β1) by inhibiting the Smad signaling pathway, leading to decreased deposition of extracellular matrix proteins like collagen IV.[5][9]

  • Podocyte Protection: By restoring cGMP signaling, this compound may help to preserve the intricate structure and function of podocytes, specialized cells that are crucial for the integrity of the glomerular filtration barrier. This includes potentially reducing podocyte effacement and the loss of key slit diaphragm proteins like nephrin.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating this compound and other PDE5 inhibitors in the context of diabetic nephropathy.

Table 1: Clinical Trial Data for this compound in Patients with Diabetic Nephropathy (NCT01200394) [2][4][12][13][14]

ParameterThis compound (20 mg/day)Placebo
Primary Outcome
Change in Urinary Albumin-to-Creatinine Ratio (UACR) from Baseline at 12 weeks-15.4%+0.4%
Ratio of UACR (this compound/Placebo) at 12 weeks0.843 (95% Credible Interval: 0.73 to 0.98)-
Patient Population
Number of Subjects19264
eGFR (ml/min/1.73m²)25-6025-60
UACR (mg/g)>300>300
Treatment Duration 12 weeks12 weeks

Table 2: Illustrative Preclinical Data for PDE5 Inhibitors in Animal Models of Diabetic Nephropathy

(Note: Specific quantitative data for this compound from published preclinical studies is limited. The following data from studies on other PDE5 inhibitors in similar models are provided for illustrative purposes.)

ParameterDiabetic Model + PDE5 InhibitorDiabetic Model (Control)Reference
Podocyte Protection
Nephrin Expression (relative units)Significantly higherReduced[10]
Podocyte Apoptosis (count)Significantly lowerIncreased[10]
Anti-inflammatory Effects
TNF-α Expression (fold change)Significantly lowerElevated[8]
IL-6 Expression (fold change)Significantly lowerElevated[8]
Anti-fibrotic Effects
TGF-β1 Expression (fold change)Significantly lowerElevated[5]
Collagen IV Deposition (% area)Significantly lowerIncreased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in diabetic nephropathy, based on established protocols from the literature.

Preclinical Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats[2][11][15]
  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5) is administered after an overnight fast. Control animals receive an injection of citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Treatment with this compound: Diabetic rats are randomly assigned to treatment groups. This compound is administered daily by oral gavage at a specified dose (e.g., 1-10 mg/kg/day) for a period of 8-12 weeks. The vehicle used for this compound should be reported.

  • Outcome Measures:

    • Urinary Albumin and Creatinine: 24-hour urine is collected using metabolic cages at baseline and at regular intervals throughout the study. Urinary albumin is measured by ELISA, and creatinine is measured using a colorimetric assay to calculate the UACR.

    • Histological Analysis: At the end of the study, kidneys are harvested. One kidney is fixed in 10% formalin for paraffin embedding, and sections are stained with Periodic acid-Schiff (PAS) for assessment of mesangial expansion and glomerulosclerosis, and with Masson's trichrome for evaluation of interstitial fibrosis.

    • Immunohistochemistry: Paraffin-embedded kidney sections are used for immunohistochemical staining for markers of podocyte injury (nephrin, podocin), inflammation (F4/80 for macrophages), and fibrosis (collagen IV, TGF-β1).

    • Oxidative Stress Markers: Kidney tissue homogenates can be used to measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD).

Clinical Trial Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (based on NCT01200394)[4][12][13][14]
  • Study Population: Patients with type 2 diabetes mellitus, an estimated glomerular filtration rate (eGFR) between 25 and 60 ml/min/1.73m², and overt albuminuria (UACR >300 mg/g) are recruited. All patients should be on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is employed.

  • Intervention: Patients are randomized in a 3:1 ratio to receive either this compound (20 mg) or a matching placebo orally once daily for 12 weeks.

  • Primary Efficacy Endpoint: The primary outcome is the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.

  • Measurement of UACR: First morning void urine samples are collected on three consecutive days at baseline and at the 12-week time point. The mean of the three UACR values is used for analysis.[4]

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_upstream Upstream Stimuli cluster_pathway cGMP Signaling Pathway cluster_downstream Downstream Effects NitricOxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NitricOxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PF00489791 This compound PF00489791->PDE5 Inhibits Vasodilation Vasodilation (Reduced Hyperfiltration) PKG->Vasodilation Inflammation Reduced Inflammation (↓ NF-κB, ↓ Cytokines) PKG->Inflammation Fibrosis Reduced Fibrosis (↓ TGF-β1/Smad) PKG->Fibrosis Podocyte Podocyte Protection PKG->Podocyte

Caption: this compound inhibits PDE5, increasing cGMP and activating PKG to produce beneficial renal effects.

G cluster_model Preclinical Model Workflow start Induce Diabetes in Rats (STZ Injection) treatment Daily Oral Gavage: - this compound - Vehicle start->treatment monitoring Monitor: - Blood Glucose - UACR treatment->monitoring endpoint Endpoint Analysis (8-12 weeks): - Histology (PAS, Masson's) - Immunohistochemistry - Oxidative Stress Markers monitoring->endpoint

Caption: Workflow for preclinical evaluation of this compound in a diabetic rat model.

G cluster_trial Clinical Trial Workflow recruitment Recruit Patients: - Type 2 Diabetes - eGFR 25-60 - UACR >300 randomization Randomize (3:1): - this compound (20mg/day) - Placebo recruitment->randomization treatment 12-Week Treatment Period randomization->treatment assessment Assess Primary Endpoint: Change in UACR from Baseline treatment->assessment

Caption: Simplified workflow of the Phase 2 clinical trial for this compound in diabetic nephropathy.

Conclusion

This compound, as a selective PDE5 inhibitor, holds significant promise as a therapeutic agent for diabetic nephropathy. Its mechanism of action, centered on the potentiation of the NO-cGMP signaling pathway, addresses multiple pathological processes that drive the progression of DN. The available clinical data demonstrates a significant reduction in albuminuria, a key marker of kidney damage. While more extensive preclinical data on this compound would be beneficial, the collective evidence for PDE5 inhibitors in DN models is compelling. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and the broader class of PDE5 inhibitors for the treatment of diabetic nephropathy. Further long-term studies are warranted to fully elucidate the impact of this compound on the decline of renal function and overall patient outcomes.[2][3]

References

The Therapeutic Potential of PF-00489791 in Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension is a leading cause of cardiovascular morbidity and mortality, necessitating the development of novel therapeutic agents. PF-00489791, a potent and long-acting phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as a promising candidate for the management of hypertension. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential further investigation of this compound.

Introduction

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone and blood pressure. Phosphodiesterase type 5 (PDE-5) is a key enzyme in this pathway, responsible for the degradation of cGMP in vascular smooth muscle cells. Inhibition of PDE-5 leads to increased intracellular cGMP levels, resulting in vasodilation and a reduction in blood pressure.[1] this compound is a selective and long-acting inhibitor of PDE-5 that has been investigated for its antihypertensive effects.[2]

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular smooth muscle cells, NO activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). PKG activation results in a cascade of events that ultimately decrease intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.

Phosphodiesterase type 5 (PDE-5) specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to its accumulation within the vascular smooth muscle cells. This sustained elevation of cGMP enhances the vasodilatory effects of endogenous NO, resulting in a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Mechanism of Action of this compound NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP PDE5 Phosphodiesterase 5 (PDE-5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes to PF This compound PF->PDE5 Inhibits Vasodilation Vasodilation & Blood Pressure Reduction PKG->Vasodilation Leads to

Caption: Signaling pathway of this compound in hypertension.

Clinical Efficacy in Hypertension

A key clinical trial investigated the blood pressure-lowering effects of this compound in patients with mild to moderate hypertension.[2] The study was a randomized, double-blind, placebo-controlled, parallel-group trial (NCT00413413).[3]

Study Design and Patient Population

A total of 133 patients were randomized to receive once-daily oral doses of placebo, 4 mg, 10 mg, or 20 mg of this compound for 28 days. The 20 mg dose was titrated to 40 mg after 14 days. The primary endpoint was the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure on day 28.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical trial.

Table 1: Change in Mean 24-Hour Ambulatory Blood Pressure at Day 28

Treatment GroupChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Placebo-1.8 ± 1.5-1.4 ± 0.9
This compound (4 mg)-2.5 ± 1.6-1.7 ± 1.0
This compound (10 mg)-6.6 ± 1.5-4.5 ± 0.9
This compound (20/40 mg)-5.3 ± 1.5-3.8 ± 0.9
*Data are presented as mean ± standard error. p < 0.05 vs. placebo.

Table 2: Change in Mean Daytime Ambulatory Blood Pressure at Day 28

Treatment GroupChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Placebo-1.2 ± 1.6-1.2 ± 1.0
This compound (4 mg)-2.1 ± 1.7-1.6 ± 1.0
This compound (10 mg)-7.0 ± 1.6-5.0 ± 1.0
This compound (20/40 mg)-5.9 ± 1.6-4.3 ± 1.0
*Data are presented as mean ± standard error. p < 0.05 vs. placebo.

Table 3: Change in Plasma cGMP Concentration at Day 28

Treatment GroupMean Change from Baseline (pmol/mL)
Placebo-0.1
This compound (4 mg)+0.2
This compound (10 mg)+0.4
This compound (20/40 mg)+1.1
p < 0.05 vs. placebo.
Safety and Tolerability

This compound was generally well-tolerated at the clinically efficacious doses. The most common adverse events were headache, dyspepsia, and back pain, which are consistent with the known side effects of PDE-5 inhibitors.[2]

Experimental Protocols

Clinical Trial Workflow

The clinical trial followed a structured workflow from patient recruitment to data analysis.

Clinical Trial Workflow for this compound in Hypertension cluster_screening Screening & Run-in cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion PlaceboRunIn Placebo Run-in (3-4 weeks) Inclusion->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Dosing Once-Daily Dosing (28 days) Randomization->Dosing ABPM 24-hr Ambulatory BP Monitoring (Baseline & Day 28) Randomization->ABPM Titration Dose Titration (Day 14 for 20mg group) Dosing->Titration cGMP Plasma cGMP Measurement (Baseline & Day 28) Dosing->cGMP Safety Safety & Tolerability Monitoring Dosing->Safety DataCollection Data Collection ABPM->DataCollection cGMP->DataCollection Safety->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Workflow of the Phase II clinical trial of this compound.
Ambulatory Blood Pressure Monitoring (ABPM)

  • Device: Spacelabs 90207 ambulatory blood pressure monitor or a similar validated device.[1]

  • Procedure:

    • The monitor is fitted to the non-dominant arm of the patient.

    • Blood pressure readings are taken automatically at predefined intervals, typically every 20-30 minutes during the daytime (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes during the nighttime (e.g., 10:00 PM to 7:00 AM).[4][5]

    • Patients are instructed to maintain their normal daily activities and to keep a diary of their activities, symptoms, and sleep times.

  • Data Analysis: The collected data is downloaded and analyzed to calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

Plasma cGMP Measurement
  • Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Procedure:

    • Sample Collection: Whole blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA) to prevent ex vivo degradation of cGMP.

    • Plasma Separation: The blood is centrifuged to separate the plasma.

    • Sample Preparation: Plasma samples may require an extraction step to remove interfering substances.

    • ELISA:

      • A known amount of cGMP conjugated to an enzyme is mixed with the plasma sample.

      • This mixture is added to a microplate pre-coated with an anti-cGMP antibody.

      • The cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.

      • After an incubation period, the plate is washed to remove unbound components.

      • A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

      • The concentration of cGMP in the sample is inversely proportional to the intensity of the color.

    • Quantification: A standard curve is generated using known concentrations of cGMP to determine the concentration in the plasma samples.[7]

Conclusion

This compound has demonstrated a statistically significant and clinically meaningful reduction in blood pressure in patients with mild to moderate hypertension. Its mechanism of action as a long-acting PDE-5 inhibitor is well-defined, and it exhibits a favorable safety profile. The data presented in this technical guide support the continued investigation of this compound as a potential novel therapeutic option for the treatment of hypertension. Further studies are warranted to fully elucidate its long-term efficacy and safety in a broader patient population.

References

Review of clinical trials involving PF-00489791

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Clinical Trials Involving PF-00489791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the clinical trial data available for this compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus of this document is the Phase 2 clinical trial NCT01200391, which investigated the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound leads to an accumulation of cGMP in vascular smooth muscle cells and other tissues.[1][4] This increase in cGMP activates protein kinase G (PKG), resulting in vasodilation and enhanced blood flow.[1] In the context of diabetic nephropathy, this mechanism is believed to improve renal hemodynamics, reduce albuminuria, and exert renoprotective effects.[1][4]

Signaling Pathway

The signaling pathway affected by this compound is central to vascular tone and cellular function in the kidney. The following diagram illustrates the key components of this pathway.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell / Podocyte NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Vasodilation Vasodilation & Renoprotective Effects PKG->Vasodilation Leads to PF00489791 This compound PF00489791->PDE5 Inhibits

Caption: Signaling pathway of this compound.

Clinical Trial Data: NCT01200394

The primary source of clinical data for this compound in diabetic nephropathy is the Phase 2 study NCT01200394.[1][2][3] This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study that enrolled 256 patients with type 2 diabetes and overt nephropathy.[1] Participants were treated with either 20 mg of this compound or a placebo once daily for 12 weeks.[1]

Patient Demographics and Baseline Characteristics

The treatment and placebo groups were well-matched at baseline.

CharacteristicThis compound (n=192)Placebo (n=64)
Age (years), mean (SD) 59.8 (9.4)60.8 (8.7)
Sex, n (%)
   Male147 (76.6)48 (75.0)
   Female45 (23.4)16 (25.0)
Race, n (%)
   White136 (70.8)47 (73.4)
   Asian42 (21.9)13 (20.3)
   Black11 (5.7)3 (4.7)
   Other3 (1.6)1 (1.6)
eGFR (mL/min/1.73 m²), mean (SD) 42.1 (11.0)41.5 (10.3)
UACR (mg/g), geometric mean (CV%) 988 (111)1023 (110)
HbA1c (%), mean (SD) 7.8 (1.1)7.7 (1.0)
Systolic Blood Pressure (mmHg), mean (SD) 135.8 (15.5)134.1 (16.2)
Diastolic Blood Pressure (mmHg), mean (SD) 76.5 (9.8)76.1 (9.6)

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".

Efficacy Results

The primary efficacy endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.

Efficacy EndpointThis compound (n=192)Placebo (n=64)Treatment Effect
Change from Baseline in UACR at Week 12
   Ratio of Week 12 to Baseline UACR (Geometric Mean)0.8461.0040.843 (95% CI: 0.73, 0.98)
   Percent Change from Baseline-15.4%+0.4%-15.7%
Change from Baseline in HbA1c at Week 12
   Mean Change (SD)-0.3% (0.8)+0.1% (0.8)-0.4% (p<0.05)

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

Treatment with this compound resulted in a statistically significant 15.7% reduction in UACR compared to placebo.[1] A modest but statistically significant reduction in HbA1c was also observed in the this compound group.[1] There were no significant changes in blood pressure between the two groups.[1]

Safety and Tolerability

This compound was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment and placebo groups.

Adverse EventThis compound (n=192)Placebo (n=64)
Any TEAE, n (%) 105 (54.7)36 (56.3)
Most Common TEAEs (≥2% in either group), n (%)
   Headache15 (7.8)3 (4.7)
   Diarrhoea7 (3.6)0 (0.0)
   Dyspepsia7 (3.6)1 (1.6)
   Nausea5 (2.6)2 (3.1)
   Nasopharyngitis5 (2.6)2 (3.1)
   Urinary tract infection4 (2.1)3 (4.7)
Serious TEAEs, n (%) 13 (6.8)4 (6.3)
Discontinuation due to TEAEs, n (%) 17 (8.9)2 (3.1)

Data compiled from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

The most frequently reported TEAEs in the this compound group were headache, diarrhea, and dyspepsia.[1]

Experimental Protocols

Key Assessments in NCT01200394
  • Urinary Albumin-to-Creatinine Ratio (UACR): First-morning void urine samples were collected on three consecutive days at baseline and at specified follow-up visits. Urinary albumin and creatinine concentrations were measured at a central laboratory to calculate the UACR.

  • Estimated Glomerular Filtration Rate (eGFR): Serum creatinine was measured at baseline and throughout the study. The eGFR was calculated using the Modification of Diet in Renal Disease (MDRD) equation.

  • Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at the end of the treatment period for HbA1c measurement at a central laboratory.

  • Blood Pressure: Seated systolic and diastolic blood pressure were measured at each study visit after a period of rest.

  • Safety Assessments: Adverse events were monitored and recorded at each study visit. Clinical laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.

Experimental Workflow

The following diagram outlines the typical patient journey and workflow in the NCT01200394 clinical trial.

Screening Screening & Informed Consent Baseline Baseline Visit (Day 1) Screening->Baseline Randomization Randomization (1:3 Placebo:this compound) Baseline->Randomization Treatment 12-Week Treatment Period (Once-daily oral dose) Randomization->Treatment Visits Follow-up Visits (Weeks 3, 6, 9) Treatment->Visits Assessments End_of_Treatment End of Treatment Visit (Week 12) Visits->End_of_Treatment Follow_up Post-Treatment Follow-up (4 weeks) End_of_Treatment->Follow_up Study_Completion Study Completion Follow_up->Study_Completion

References

Methodological & Application

Application Notes and Protocols for PF-00489791 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling. This mechanism plays a crucial role in various physiological processes, including vasodilation.[2][3] These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents and protocols for its application in in vitro studies.

Data Presentation: Solubility of this compound

For successful in vitro experiments, achieving appropriate solubilization of the test compound is critical. The solubility of this compound in two common laboratory solvents is summarized in the table below.

SolventSolubilityConcentration (Molar)Notes
DMSO 12.5 mg/mL26.23 mMMay require sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[1]
Ethanol Not readily availableNot readily availableIt is advisable to first prepare a stock solution in DMSO.

Experimental Protocols

Preparation of Stock Solutions

To minimize solvent-induced artifacts in cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in DMSO. This allows for the final concentration of DMSO in the cell culture medium to be kept at a non-toxic level (typically ≤0.1%).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and absence of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. The specific cell type, seeding density, and treatment duration should be optimized for each experimental system.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Appropriate assay reagents (e.g., for viability, reporter gene expression, etc.)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally does not exceed 0.1%.

  • Cell Treatment: Carefully remove the culture medium from the wells. Wash the cells once with sterile PBS. Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired treatment period. The optimal incubation time will depend on the specific assay and the biological question being addressed.

  • Assay Performance: Following incubation, proceed with the specific downstream assay as per the manufacturer's instructions. This may include assays for cell viability (e.g., MTT, CellTiter-Glo), measurement of cGMP levels, or analysis of gene or protein expression.

Mandatory Visualizations

Signaling Pathway of this compound

PF00489791_Signaling_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Activates GTP GTP PDE5A PDE5A PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE5A->Five_GMP Hydrolyzes Vasodilation Vasodilation PKG->Vasodilation Leads to PF00489791 This compound PF00489791->PDE5A Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow Start Start: this compound Powder Stock_Prep Prepare 10 mM Stock Solution in DMSO Start->Stock_Prep Working_Sol Prepare Working Solutions in Cell Culture Medium Stock_Prep->Working_Sol Cell_Treatment Treat Cells with Working Solutions Working_Sol->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for PF-00489791 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of downstream signaling pathways. This mechanism makes it a valuable tool for investigating the role of the cGMP pathway in various cellular processes. This compound belongs to the pyrazolopyrimidine class of organic compounds.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell culture experiments.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₂H₂₇N₇O₃S
Molecular Weight 485.56 g/mol
Appearance Crystalline solid, powder
Purity >99%
Solubility DMSO: 12.5 mg/mL (26.23 mM) (ultrasonication may be required)
Storage of Solid -20°C for 3 years
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month

It is recommended to use newly opened, anhydrous DMSO for preparing the stock solution as DMSO is hygroscopic.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. In this pathway, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG). PDE5A terminates this signaling by hydrolyzing cGMP to GMP. By inhibiting PDE5A, this compound sustains elevated levels of intracellular cGMP, thereby prolonging the activation of cGMP-mediated signaling.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space NO_source Nitric Oxide (NO) (e.g., from NO donors) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5A Phosphodiesterase 5A (PDE5A) cGMP->PDE5A Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, reduced inflammation, etc.) PKG->Cellular_Response Phosphorylates Targets GMP GMP (inactive) PDE5A->GMP Hydrolyzes PF00489791 This compound PF00489791->PDE5A Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add 205.9 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 485.56 g/mol ).

  • Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Determination of In Vitro Efficacy (Cell-Based Assay)

This protocol provides a general framework for determining the potency (e.g., IC₅₀) of this compound in a cell-based assay by measuring intracellular cGMP levels.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or other agent to stimulate cGMP production

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant and typically below 0.1% to minimize solvent effects.

  • Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Pre-incubation: Incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration and target engagement.

  • Stimulation: Add the NO donor (or other stimulus) to all wells (except for the unstimulated control) to induce cGMP production.

  • Incubation: Incubate for the optimal time for cGMP production (this may need to be determined empirically, e.g., 10-30 minutes).

  • Cell Lysis: Terminate the reaction by removing the medium and lysing the cells according to the cGMP assay kit manufacturer's instructions.

  • cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using the chosen immunoassay kit and a plate reader.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results: Treatment with this compound is expected to potentiate the stimulus-induced increase in intracellular cGMP levels in a dose-dependent manner. The IC₅₀ value will represent the concentration of this compound required to achieve 50% of its maximal effect. While the biochemical IC₅₀ of this compound is reported to be 1.5 nM, the cell-based IC₅₀ may vary depending on the cell type, assay conditions, and cell permeability.[1]

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of this compound in your cell line of interest to determine the appropriate concentration range for your experiments and to calculate the therapeutic index.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and determine the EC₅₀ (or CC₅₀) value.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plates Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Stimulate_cGMP Stimulate cGMP Production (for efficacy assay) Treat_Cells->Stimulate_cGMP Incubate Incubate for Defined Period Treat_Cells->Incubate For cytotoxicity assay Stimulate_cGMP->Incubate Measure_Response Measure Cellular Response (e.g., cGMP levels, Viability) Incubate->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Calculate_Parameters Calculate IC50/EC50 Plot_Data->Calculate_Parameters

Caption: General workflow for in vitro cell-based assays with this compound.

Quantitative Data Summary

Due to the limited availability of publicly accessible cell-based quantitative data for this compound, researchers are strongly encouraged to determine the IC₅₀ and EC₅₀/CC₅₀ values empirically in their specific experimental systems. The following table provides a template for summarizing such data.

ParameterCell LineAssay TypeValue (nM)
Biochemical IC₅₀ N/AEnzyme Assay1.5
Cell-Based IC₅₀ User-determinedcGMP AccumulationUser-determined
Cytotoxicity (EC₅₀/CC₅₀) User-determinedCell Viability (e.g., MTT)User-determined

Note: The biochemical IC₅₀ is a measure of the compound's potency against the isolated enzyme and may not directly translate to its potency in a cellular context due to factors such as cell permeability and off-target effects.

Conclusion

This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in a wide range of cellular functions. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound in cell culture experiments. It is essential to carefully determine the optimal working concentrations and to assess the cytotoxicity of this compound in the specific cell lines and under the experimental conditions being used.

References

Application Notes and Protocols for In Vitro Efficacy Testing of PF-00489791

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and highly selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound leads to an accumulation of intracellular cGMP, which in turn mediates a variety of physiological responses, including smooth muscle relaxation and vasodilation.[2] This mechanism of action has positioned this compound as a therapeutic candidate for conditions such as diabetic nephropathy, where it has been shown to improve renal function by enhancing blood vessel relaxation within the kidney.[1][3]

These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound on the PDE5A enzyme. Additionally, representative data on the potency and selectivity of this compound are presented to guide researchers in their experimental design and data interpretation.

Data Presentation

In Vitro Potency of this compound against PDE5A

The inhibitory potency of this compound against human recombinant PDE5A can be determined by measuring the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTargetIC50 (nM)
This compoundPDE5A1.5
Data sourced from MedChemExpress.[1]
In Vitro Selectivity Profile of a Representative Highly Selective PDE5 Inhibitor (Vardenafil)
PDE IsoformIC50 (nM)Selectivity (fold vs. PDE5)
PDE1180257
PDE2>1000>1428
PDE3>1000>1428
PDE4>1000>1428
PDE5 0.7 1
PDE61116
Data represents the inhibitory activity of vardenafil and is sourced from a study investigating its potency and selectivity profile.[4]

Signaling Pathway Diagram

The mechanism of action of this compound is centered on the nitric oxide (NO)-cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. This compound inhibits PDE5A, the enzyme that degrades cGMP to GMP, thereby increasing intracellular cGMP levels and leading to downstream effects such as vasodilation.

This compound Signaling Pathway cluster_cell Smooth Muscle Cell NO NO sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5A PDE5A cGMP->PDE5A Vasodilation Vasodilation cGMP->Vasodilation Leads to GMP GMP PDE5A->GMP Degrades This compound This compound This compound->PDE5A Inhibits

Caption: Mechanism of action of this compound in the NO-cGMP signaling pathway.

Experimental Protocols

In Vitro PDE5A Inhibition Assay using Fluorescence Polarization

This protocol describes a homogeneous, fluorescence polarization-based assay to determine the IC50 value of this compound for PDE5A. The assay relies on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5A.

Materials:

  • Recombinant human PDE5A enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • Positive control inhibitor (e.g., Sildenafil, Vardenafil)

  • Dimethyl sulfoxide (DMSO)

  • Binding Agent (specific for fluorescently labeled 5'-GMP)

  • 384-well, black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM).

    • Further dilute the compound serial dilutions in PDE Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare dilutions of the positive control inhibitor in a similar manner.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human PDE5A enzyme in cold PDE Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve.

    • Dilute the FAM-cGMP substrate in PDE Assay Buffer to the desired working concentration. The optimal concentration is typically at or below the Km value for cGMP.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or control solutions to the wells of the 384-well plate. Include wells with assay buffer and DMSO for "no inhibitor" controls and wells with a known potent inhibitor for "positive inhibition" controls.

    • Add 5 µL of the diluted PDE5A enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for the binding of the fluorescent product.

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The fluorescence polarization values are used to calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro efficacy testing of this compound.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add Compound/Controls to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Recombinant PDE5A Solution Add_Enzyme Add PDE5A Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorescent cGMP Substrate Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction with Binding Agent Incubate->Stop_Reaction Final_Incubate Incubate (30 min) Stop_Reaction->Final_Incubate Read_Plate Measure Fluorescence Polarization Final_Incubate->Read_Plate Calc_Inhibition Calculate Percent Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the in vitro efficacy of this compound.

References

Application Notes and Protocols for PF-00489791 in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound leads to increased intracellular levels of cGMP, which in turn promotes vasodilation and relaxation of smooth muscle. This mechanism of action has led to the investigation of this compound in various cardiovascular and renal diseases. Preclinical studies in animal models of diabetic nephropathy have suggested a potential therapeutic benefit, forming the basis for its evaluation in human clinical trials.[1][2] Although the development of this compound for diabetic nephropathy was discontinued after Phase II clinical trials, the compound remains a valuable tool for preclinical research into the role of the PDE5A pathway in various disease models.[3]

These application notes provide a guide for the use of this compound in rodent models of disease, with a focus on diabetic nephropathy, based on the available information.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway. In this pathway, NO produced by nitric oxide synthase (eNOS) activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in downstream effects such as smooth muscle relaxation and vasodilation. PDE5A acts as a negative regulator of this pathway by hydrolyzing cGMP. By inhibiting PDE5A, this compound enhances and prolongs the signaling effects of cGMP.

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Activates PDE5A Phosphodiesterase 5A (PDE5A) cGMP->PDE5A PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5A->5'-GMP Degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to PF00489791 This compound PF00489791->PDE5A Inhibits

Figure 1: Mechanism of action of this compound.

Dosage Calculation and Administration in Rodent Models

General Considerations for Dosing:

  • Allometric Scaling: While not a substitute for experimental determination, allometric scaling from human clinical trial data can provide a starting point for estimating a dose range in rodents. In Phase II trials for diabetic nephropathy, this compound was administered to humans at a dose of 20 mg/day.[2]

  • Dose-Response Studies: It is highly recommended to perform a dose-response study in the specific rodent model to identify the minimum effective dose and the maximum tolerated dose.

  • Pharmacokinetics: The dosing frequency will depend on the pharmacokinetic profile (half-life, clearance) of this compound in the specific rodent species, which may differ between mice and rats.

Formulation and Administration:

A suggested formulation for in vivo administration of this compound is provided by commercial suppliers. This information is crucial for ensuring the solubility and stability of the compound for administration.

Table 1: Suggested Formulation for this compound

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

This formulation is a suggestion and may require optimization based on the specific experimental requirements.

Administration Routes:

The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for administering compounds to rodents include:

  • Oral Gavage (PO): Allows for precise dosing and is a common route for preclinical studies.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and can lead to rapid absorption.

  • Subcutaneous (SC) Injection: Provides a slower and more sustained release of the compound.

Experimental Protocol: Induction of Diabetic Nephropathy and Treatment

This protocol provides a general framework for a study evaluating the efficacy of this compound in a streptozotocin (STZ)-induced model of type 1 diabetic nephropathy in rats.

Experimental Workflow:

Experimental Workflow Start Start: Acclimatization of Rats Induction Induction of Diabetes (Single IP injection of STZ) Start->Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomization into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) Confirmation->Grouping Treatment Daily Treatment Administration (e.g., Oral Gavage for 8-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Concurrent Endpoint Endpoint Analysis (Urine Albumin, Serum Creatinine, Histopathology) Treatment->Endpoint Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Figure 2: General experimental workflow.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle for this compound (e.g., as described in Table 1)

  • Metabolic cages for urine collection

  • Blood glucose monitoring system

  • Reagents and kits for measuring urine albumin and serum creatinine

  • Histology supplies (formalin, paraffin, stains)

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.

  • Induction of Diabetes:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection.

    • Rats with blood glucose levels > 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment:

    • Randomly assign diabetic rats to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Begin daily administration of the vehicle or this compound via the chosen route (e.g., oral gavage). The treatment duration is typically 8-12 weeks.

  • Monitoring:

    • Monitor body weight and blood glucose levels weekly.

    • Collect 24-hour urine samples using metabolic cages at baseline and at regular intervals throughout the study to measure urinary albumin excretion.

  • Endpoint Analysis:

    • At the end of the treatment period, collect terminal blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN).

    • Euthanize the animals and collect the kidneys for histopathological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis and Masson's trichrome staining for fibrosis).

Data Presentation

Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.

Table 2: Example of Data Presentation for Key Parameters

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Body Weight (g)
Baseline
Final
Blood Glucose (mg/dL)
Baseline
Final
Urine Albumin Excretion (mg/24h)
Baseline
Final
Serum Creatinine (mg/dL)
Final
Glomerulosclerosis Score
Final

Conclusion

While specific dosage information for this compound in rodent models is not widely published, the information provided here offers a framework for researchers to design and conduct preclinical studies. It is imperative to perform pilot studies to determine the optimal dosage and to carefully monitor the animals throughout the experimental period. The use of appropriate animal models and well-defined experimental protocols is crucial for obtaining reliable and translatable results in the investigation of the therapeutic potential of PDE5A inhibitors in various diseases.

References

Application Notes and Protocols for Oral Gavage Administration of PF-00489791 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of PF-00489791 in preclinical animal models, particularly focusing on studies related to diabetic nephropathy.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to increased intracellular levels of cGMP, which plays a crucial role in nitric oxide (NO) signaling pathways. This mechanism is believed to offer therapeutic benefits in conditions characterized by endothelial dysfunction and impaired blood flow, such as diabetic nephropathy.[2][3][4] Preclinical studies in animal models are essential to evaluate the pharmacokinetics, efficacy, and safety of this compound before clinical trials in humans.[5] Oral gavage is a common and precise method for oral drug administration in these studies.[6]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Pyrazolopyrimidine Derivative (Compound 15f) in Mice Following Oral Gavage

While specific pharmacokinetic data for this compound in preclinical models is not publicly available, the following table presents data from a similar pyrazolopyrimidine compound (15f) to provide representative values.[7]

Parameter50 mg/kg Dose100 mg/kg Dose
Cmax (ng/mL) 12,30023,100
Tmax (h) 0.51.0
AUC (0-t) (ng·h/mL) 48,600129,000
Half-life (t½) (h) 3.24.1

Data synthesized from a study on a pyrazolopyrimidine derivative with anti-Wolbachia activity.[7]

Table 2: Key Parameters for Preclinical Studies of PDE5 Inhibitors in Diabetic Nephropathy Animal Models
ParameterDescription
Animal Model Streptozotocin (STZ)-induced diabetic rats (Type 1 diabetes model).[3][8]
Species/Strain Albino Wistar rats.[3][8]
Sex Male
Age/Weight 8-10 weeks / 200-250 g at the start of the study
Disease Induction Single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer.
Compound This compound
Dosage (representative) 1-10 mg/kg/day (based on typical effective doses of other PDE5 inhibitors in similar models)
Administration Route Oral gavage
Study Duration 4-12 weeks
Primary Endpoints Albuminuria, serum creatinine, blood urea nitrogen (BUN).[3][9]
Secondary Endpoints Glomerular filtration rate (GFR), renal histology (glomerulosclerosis, tubulointerstitial fibrosis), inflammatory markers.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. As this compound is a pyrazolopyrimidine derivative, a standard suspended vehicle (SSV) is appropriate.[7]

Materials:

  • This compound powder

  • Vehicle components:

    • 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC)

    • 0.5% (v/v) Benzyl Alcohol

    • 0.4% (v/v) Tween 80

    • 98.6% (v/v) 0.9% Saline

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • In a clean beaker, dissolve the benzyl alcohol in the Tween 80.

    • Add the 0.9% saline and mix thoroughly with a magnetic stirrer.

    • Slowly add the sodium CMC to the solution while continuously stirring to avoid clumping.

    • Continue stirring until the sodium CMC is fully dissolved and the vehicle is homogenous.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the precise amount of this compound powder.

    • Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. This can be done using a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.

    • Mix the final suspension thoroughly before each use to ensure homogeneity.

Protocol 2: Oral Gavage Administration of this compound in Rats

This protocol details the procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately to determine the correct volume of the suspension to be administered.

    • Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck, which also helps to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the appropriate insertion depth (from the tip of the nose to the last rib). Mark this depth on the needle if necessary.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.

    • Administer the suspension at a steady rate to avoid regurgitation.

  • Post-Administration:

    • Gently withdraw the gavage needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.

Mandatory Visualizations

Signaling_Pathway cluster_Vascular Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Vasodilation (Relaxation) PKG->Relaxation Leads to PF00489791 This compound PF00489791->PDE5 Inhibits

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_Study Preclinical Study Workflow for this compound in Diabetic Nephropathy Model Animal_Model 1. Animal Model Induction (STZ-induced diabetic rats) Grouping 2. Randomization into Treatment Groups Animal_Model->Grouping Treatment 3. Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring 4. In-life Monitoring (Body weight, blood glucose) Treatment->Monitoring Sample_Collection 5. Sample Collection (Urine, Blood, Tissues) Monitoring->Sample_Collection Analysis 6. Endpoint Analysis (Biochemical and Histological) Sample_Collection->Analysis Data_Analysis 7. Statistical Analysis Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a diabetic nephropathy animal model.

References

Application Notes and Protocols for cGMP Measurement in Response to PF-00489791 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal communication.[1][2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis via soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs).[1][4] The nitric oxide (NO)-sGC-cGMP signaling pathway is a key regulatory axis in many tissues.[5][6][7] Dysregulation of this pathway is implicated in various cardiovascular and neurological disorders.[3][7]

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cGMP.[8] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhancement of downstream signaling.[2][9] This mechanism of action makes this compound a valuable tool for studying cGMP-mediated signaling and a potential therapeutic agent for conditions characterized by impaired NO-cGMP signaling.[10][11][12]

These application notes provide a detailed protocol for measuring intracellular cGMP levels in cultured cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

The canonical nitric oxide-sGC-cGMP signaling pathway is initiated by the production of nitric oxide (NO). NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then allosterically activates cGMP-dependent protein kinase G (PKG), which phosphorylates various downstream targets to elicit a physiological response. The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[4][9] this compound acts by inhibiting PDE5, thereby prolonging the action of cGMP.

NO_sGC_cGMP_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC NO_SMC NO NO_EC->NO_SMC Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP PF00489791 This compound PF00489791->PDE5 Inhibits Relaxation Vasorelaxation PKG->Relaxation Leads to

Figure 1: Nitric oxide-sGC-cGMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

cGMP Measurement using Competitive ELISA

This protocol describes the measurement of intracellular cGMP levels in cultured cells (e.g., vascular smooth muscle cells) treated with this compound.

Materials:

  • Cell culture medium and supplements

  • Vascular smooth muscle cells (or other relevant cell type)

  • This compound (prepare stock solution in DMSO)

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • Phosphate Buffered Saline (PBS)

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit (e.g., Cell Biolabs, Inc. Cat. No. STA-501 or similar)[13]

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

ELISA_Workflow cluster_workflow Experimental Workflow cell_seeding 1. Seed Cells cell_treatment 2. Treat with this compound and/or NO donor cell_seeding->cell_treatment cell_lysis 3. Lyse Cells (e.g., 0.1M HCl) cell_treatment->cell_lysis sample_prep 4. Prepare Samples and Standards cell_lysis->sample_prep elisa_assay 5. Perform Competitive ELISA sample_prep->elisa_assay data_acq 6. Read Absorbance (450 nm) elisa_assay->data_acq data_analysis 7. Calculate cGMP Concentration data_acq->data_analysis

Figure 2: General workflow for the cGMP measurement assay.

Procedure:

  • Cell Seeding: Seed vascular smooth muscle cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Cell Treatment: a. On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium. b. Add fresh serum-free medium to each well. c. Prepare working solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) by diluting the stock solution in serum-free medium. d. Add the this compound working solutions to the respective wells and incubate for 30 minutes at 37°C. e. To stimulate cGMP production, add an NO donor (e.g., 10 µM SNP) to the wells and incubate for an additional 10 minutes at 37°C. Include appropriate controls (vehicle control, SNP alone, this compound alone).

  • Cell Lysis: a. Aspirate the medium from all wells. b. Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. c. Incubate at room temperature for 10 minutes. d. Scrape the cells and transfer the lysate to microcentrifuge tubes. e. Centrifuge at 600 x g for 10 minutes to pellet cellular debris. f. Collect the supernatant for the cGMP ELISA.

  • cGMP ELISA: a. Perform the cGMP ELISA according to the manufacturer's instructions.[13][14] A general procedure for a competitive ELISA is as follows: b. Prepare cGMP standards as described in the kit protocol. c. Add 50 µL of standards and samples (cell lysates) to the wells of the antibody-coated microplate. d. Add 25 µL of cGMP-peroxidase conjugate to each well. e. Add 25 µL of anti-cGMP antibody to each well. f. Incubate for 2 hours at room temperature on a shaker. g. Wash the wells three times with the provided wash buffer. h. Add 100 µL of substrate solution to each well and incubate for 10-30 minutes at room temperature. i. Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations. c. Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. d. Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

Data Presentation

The following table represents hypothetical data from an experiment conducted as described above, demonstrating the effect of this compound on cGMP levels in vascular smooth muscle cells stimulated with an NO donor.

Treatment GroupThis compound ConcentrationNO Donor (10 µM SNP)Mean cGMP Concentration (pmol/mL) ± SDFold Change vs. NO Donor Alone
Vehicle Control0-2.5 ± 0.50.25
NO Donor Alone0+10.2 ± 1.11.0
This compound1 nM+18.5 ± 2.31.8
This compound10 nM+35.8 ± 4.13.5
This compound100 nM+62.1 ± 6.86.1
This compound1 µM+85.4 ± 9.28.4

Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.

Troubleshooting

  • Low cGMP Signal: Ensure that the NO donor is fresh and active. Optimize the incubation time and concentration of the NO donor. Consider using a more sensitive assay format, such as an acetylated ELISA, if cGMP levels are very low.[15][16]

  • High Variability: Ensure consistent cell seeding density and treatment conditions. Mix reagents thoroughly before use. Be precise with pipetting volumes.

  • Edge Effects in Microplate: Avoid using the outer wells of the microplate if edge effects are a concern. Fill the outer wells with PBS or water during incubation.

Conclusion

This application note provides a framework for measuring the effect of the PDE5 inhibitor this compound on intracellular cGMP levels. The provided protocol for a competitive ELISA is a robust and widely used method for quantifying cGMP.[13][14] By following these guidelines, researchers can effectively assess the pharmacological activity of this compound and investigate its role in modulating cGMP-dependent signaling pathways.

References

Experimental Design for In Vivo Studies of PF-00489791: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent vasodilation.[2][3] This mechanism has shown therapeutic potential in conditions associated with endothelial dysfunction and impaired nitric oxide (NO) signaling, such as diabetic nephropathy, hypertension, and Raynaud's disease.[2][4][5]

Preclinical and clinical studies have suggested that enhancing the cGMP pool through PDE5 inhibition can have renoprotective effects by reducing albuminuria, inflammation, and fibrosis.[3][6] A significant clinical trial in patients with type 2 diabetes and overt nephropathy demonstrated that daily administration of 20 mg of this compound for 12 weeks resulted in a notable reduction in the urinary albumin-to-creatinine ratio (UACR).[2][3] The treatment was generally well-tolerated, with the most common adverse events being mild headache and upper gastrointestinal issues.[2][3]

These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical animal models, with a focus on diabetic nephropathy. While specific preclinical data for this compound is not extensively published, the following protocols are based on established methodologies for other PDE5 inhibitors and relevant disease models.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of PDE5A, which prevents the breakdown of cGMP. This leads to the potentiation of the nitric oxide (NO) signaling pathway.

PF-00489791_Mechanism_of_Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5A PDE5A cGMP->PDE5A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5A->GMP PF00489791 This compound PF00489791->PDE5A Inhibits Vasodilation Vasodilation & Renoprotection PKG->Vasodilation Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from a phase 2 clinical trial of this compound in patients with type 2 diabetes and overt nephropathy. This data can serve as a benchmark for preclinical studies.

Table 1: Clinical Trial Design and Patient Demographics

ParameterValueReference
Study DesignRandomized, double-blind, placebo-controlled, parallel-group[3]
Patient PopulationType 2 diabetes with overt nephropathy[3]
Treatment GroupThis compound (20 mg, once daily)[2][3]
Control GroupPlacebo[2][3]
Treatment Duration12 weeks[2][3]
Number of Subjects256 (3:1 randomization, this compound:placebo)[2]

Table 2: Efficacy and Safety Outcomes

ParameterResultReference
Primary Efficacy Endpoint
Change in UACR15.7% reduction with this compound vs. placebo[2][3]
Secondary Endpoints
Systolic/Diastolic Blood PressureNo significant change over time[3]
Estimated Glomerular Filtration Rate (eGFR)No significant difference between groups[3]
Safety
Common Adverse EventsHeadache, upper gastrointestinal events (mild severity)[2][3]

Experimental Protocols

Animal Model of Diabetic Nephropathy (Streptozotocin-Induced)

This protocol describes the induction of type 1 diabetes in rodents, a commonly used model to study diabetic nephropathy.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

  • Metabolic cages for urine collection

Procedure:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • STZ Preparation: On the day of induction, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., 50-65 mg/kg for rats, prepared fresh).

  • Induction of Diabetes:

    • Fast the animals for 4-6 hours.

    • Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.

    • A control group should be injected with citrate buffer only.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.

    • Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Development of Nephropathy: Allow 4-8 weeks for the development of diabetic nephropathy, characterized by persistent albuminuria.

Dosing and Administration of this compound

Formulation: A suggested vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Dosing:

  • A dose-ranging study is recommended to determine the optimal dose of this compound.

  • Administer the drug or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

Efficacy Assessment

a) Measurement of Urinary Albumin Excretion:

  • Place animals in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study.

  • Measure the total urine volume.

  • Determine the albumin concentration in the urine using a rat/mouse-specific albumin ELISA kit.

  • Measure the creatinine concentration using a commercially available assay kit.

  • Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine output.

b) Blood Pressure Measurement (Non-invasive Tail-Cuff Method):

  • Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced hypertension.

  • Maintain a consistent, quiet environment during measurements.

  • Gently place the rat or mouse in the restrainer.

  • Position the tail cuff and sensor on the tail.

  • Record systolic and diastolic blood pressure. Obtain multiple readings and average them for each animal.

  • Perform measurements at baseline and at the end of the treatment period.

c) Histopathological Analysis of Kidney Tissue:

  • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 4% paraformaldehyde.

  • Harvest the kidneys, fix them in 10% neutral buffered formalin, and embed in paraffin.

  • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular and tubular changes.

  • Examine sections for glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization induction Induction of Diabetic Nephropathy (STZ injection) acclimatization->induction confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) induction->confirmation development Development of Nephropathy (4-8 weeks) confirmation->development grouping Randomization into Groups (Vehicle, this compound) development->grouping treatment Daily Treatment (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring endpoint Endpoint Analysis treatment->endpoint urine 24h Urine Collection (UACR) endpoint->urine bp Blood Pressure Measurement (Tail-Cuff) endpoint->bp histology Kidney Histopathology endpoint->histology end End urine->end bp->end histology->end

Caption: General workflow for in vivo studies of this compound.

Logical Relationship Diagram for Endpoint Analysis

Endpoint_Analysis_Logic treatment_effect This compound Treatment Effect functional_improvement Renal Functional Improvement treatment_effect->functional_improvement structural_improvement Renal Structural Improvement treatment_effect->structural_improvement hemodynamic_effect Systemic Hemodynamic Effect treatment_effect->hemodynamic_effect uacr Reduced UACR functional_improvement->uacr Measured by gfr Preserved GFR (optional) functional_improvement->gfr Measured by fibrosis Reduced Glomerulosclerosis & Interstitial Fibrosis structural_improvement->fibrosis Assessed by bp Change in Blood Pressure hemodynamic_effect->bp Measured by

Caption: Logical relationships in endpoint analysis.

References

Long-Term Stability of PF-00489791 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP concentrations, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism of action underlies its investigation for various therapeutic applications. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide detailed protocols and guidelines for the preparation, storage, and assessment of this compound solutions to maintain their integrity throughout experimental workflows.

Data Presentation: Stability of this compound Solutions

The long-term stability of this compound in solution is influenced by several factors, including the solvent, storage temperature, pH, and exposure to light. The following tables summarize the recommended storage conditions and provide hypothetical degradation data based on the typical stability profiles of similar pyrazolopyrimidine-based PDE5 inhibitors.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureMaximum Storage DurationNotes
Dimethyl Sulfoxide (DMSO)≤ 25 mg/mL-80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[1]Use within a shorter timeframe for optimal activity.

Table 2: Hypothetical Long-Term Stability of this compound in Aqueous Working Solutions (10 µM) at 4°C

Solvent/Buffer SystempHDay 7 (% Remaining)Day 14 (% Remaining)Day 30 (% Remaining)
Phosphate-Buffered Saline (PBS)7.4>98%>95%>90%
0.5% Carboxymethylcellulose (CMC)7.0>99%>97%>95%
10% Solutol® HS 15 in Saline6.8>99%>98%>96%

Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability should be confirmed experimentally.

Table 3: Forced Degradation of this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl24 hours60°C~15%
Base Hydrolysis0.1 M NaOH24 hours60°C~20%
Oxidation3% H₂O₂24 hoursRoom Temp~25%
PhotostabilityUV light (ICH Q1B)24 hoursRoom Temp~10%
Thermal DegradationDry Heat48 hours80°C~5%

Disclaimer: The data in Table 3 is hypothetical and intended to illustrate potential degradation under stress conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted aqueous working solution of this compound for in vitro or in vivo experiments. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Other aqueous vehicles as required (e.g., 0.5% CMC, 10% Solutol® HS 15)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • In a sterile conical tube, add the desired volume of the aqueous vehicle.

  • While vortexing the aqueous vehicle, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced effects in biological assays.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by using a different co-solvent or vehicle).

  • Use the freshly prepared working solution for experiments.

Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in solution over time to determine its stability under specific storage conditions. This protocol is a representative method based on common practices for similar small molecules.

Materials:

  • This compound solutions to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC-grade water, acetonitrile, and formic acid

  • Autosampler vials

Procedure:

  • Sample Preparation: At each time point, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its absorbance maximum).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and generate a calibration curve by plotting peak area versus concentration.

  • Analysis: Inject the prepared samples from the stability study.

  • Data Interpretation: Determine the concentration of this compound in each sample by interpolating its peak area from the calibration curve. Calculate the percentage of the initial concentration remaining at each time point.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PF00489791 This compound PF00489791->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Stability Analysis Stock Prepare Stock Solution (DMSO) Working Prepare Aqueous Working Solution Stock->Working Dilute Store Store under defined conditions (e.g., 4°C) Working->Store Start Stability Study Sample Collect aliquots at specified time points Store->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Analyze Sample Quantify Quantify remaining This compound HPLC->Quantify Data Calculate % Remaining vs. Initial Concentration Quantify->Data

Caption: Workflow for assessing this compound stability.

References

Troubleshooting & Optimization

Troubleshooting PF-00489791 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of PF-00489791 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a pyrazolopyrimidine, a class of organic compounds that are often lipophilic (fat-soluble) in nature.[1] Small molecule inhibitors like this compound are frequently designed to be lipophilic to effectively cross cell membranes and interact with their intracellular targets. This inherent hydrophobicity leads to poor solubility in aqueous-based solutions like buffers and cell culture media.

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 12.5 mg/mL (26.23 mM).[2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A3: This is a common issue known as precipitation or "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in the aqueous solution as low as possible (typically below 1%).

Q4: How should I properly store this compound powder and its stock solutions?

A4: Proper storage is critical to maintain the stability and activity of the compound.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]

  • Stock Solutions (in DMSO): Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Troubleshooting Guide for Insolubility

This guide addresses specific issues you may encounter when preparing solutions of this compound.

Problem: The this compound powder is not fully dissolving in DMSO.

  • Solution 1: Use Mechanical Assistance. Gentle heating and physical agitation can aid dissolution. Try vortexing the solution for several minutes. For more persistent issues, sonication in an ultrasonic water bath is recommended to break down compound aggregates.[2][4]

  • Solution 2: Verify Solvent Quality. Ensure you are using high-purity, anhydrous DMSO. Old or improperly stored DMSO can absorb atmospheric moisture, which will hinder the dissolution of hydrophobic compounds.[2][3]

Problem: The compound precipitates in my aqueous working solution during my experiment.

  • Solution 1: Minimize Final DMSO Concentration. The most common cause of precipitation is an excessive concentration of the organic stock solvent in the final aqueous solution. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell culture medium or buffer.

  • Solution 2: Use a Co-solvent Formulation. For more demanding applications, especially in vivo studies, a co-solvent system is necessary to maintain solubility. A widely used formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] This approach encapsulates the hydrophobic compound, preventing it from precipitating in an aqueous environment.

Solubility Data

The following table summarizes the known solubility parameters for this compound.

Solvent/SystemMaximum ConcentrationMolarityNotes
In Vitro
DMSO12.5 mg/mL26.23 mMRequires sonication. Use of new, anhydrous DMSO is critical.[2][3]
In Vivo Formulation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL≥ 2.62 mMPrepare fresh for each use. Add components sequentially.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 476.55 g/mol ).[2] For example, to prepare 1 mL of a 10 mM solution, you would need 4.77 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 4.77 mg of powder, add 1 mL of DMSO.

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes.

  • Apply Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved.[2][4]

  • Store Properly: Aliquot the clear stock solution into single-use, low-retention tubes and store at -80°C.[2]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Thaw Stock Solution: Retrieve a single-use aliquot of the this compound DMSO stock solution and allow it to thaw completely at room temperature.

  • Pre-warm Buffer: Warm your target aqueous solution (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C).

  • Perform Serial Dilution: To avoid immediate precipitation, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of the aqueous buffer.

  • Final Dilution: Quickly add the intermediate dilution to the final volume of pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. Ensure the final DMSO concentration remains below 1%.

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol 3: Recommended Formulation for In Vivo Animal Studies

This protocol is designed to create a stable formulation for administration in animal models. The example below is for preparing 1 mL of a 1.25 mg/mL solution.

  • Prepare Stock: First, prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.[2]

  • Sequential Addition: In a sterile tube, add the solvents one by one in the following order:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Mix: Vortex the final solution gently to ensure it is clear and uniform.

  • Administration: This formulation should be prepared fresh on the day of use.[2][5]

Visual Guides

The following diagrams illustrate key workflows and pathways related to the use of this compound.

G cluster_start Initial Problem cluster_stock Stock Solution Prep cluster_working Working Solution Prep cluster_solution Outcome start This compound Insolubility in Aqueous Buffer stock_issue Powder won't dissolve in DMSO start->stock_issue Is it a stock a solution issue? working_issue Precipitation upon dilution start->working_issue Is it a working solution issue? check_dmso Use Anhydrous DMSO stock_issue->check_dmso sonicate Apply Sonication / Vortex check_dmso->sonicate solution Clear, Stable Solution sonicate->solution check_dmso_conc Keep final DMSO < 1% working_issue->check_dmso_conc use_cosolvent Use Co-Solvent Formulation (PEG300/Tween-80) check_dmso_conc->use_cosolvent use_fresh Prepare Fresh & Use Immediately use_cosolvent->use_fresh use_fresh->solution

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_main Mechanism of PDE5A Inhibition GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC Activated by NO (not shown) cGMP cGMP sGC->cGMP Converts PDE5A PDE5A cGMP->PDE5A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5A->GMP Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Leads to PF This compound PF->PDE5A Inhibits

Caption: Signaling pathway of this compound as a PDE5A inhibitor.

References

Technical Support Center: Overcoming Low Efficacy of PF-00489791 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of the PDE5A inhibitor, PF-00489791, in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Handling and Preparation

Q1: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A1: this compound, a pyrazolopyrimidine derivative, may have limited aqueous solubility. Here are several steps to address this:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. This compound has a reported solubility of 12.5 mg/mL in DMSO with ultrasonic assistance.[1]

  • Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Working Solution Preparation: For in vivo studies, a suggested protocol involves using a co-solvent system of DMSO, PEG300, and Tween-80 in saline.[1] A similar approach with appropriate cell culture medium instead of saline might be tested for in vitro assays, though cytotoxicity of the vehicle must be carefully evaluated. Another option is to use 20% SBE-β-CD in saline.[1]

  • pH Adjustment: The solubility of pyrazolopyrimidine compounds can be pH-dependent. While altering the pH of cell culture medium is generally not recommended, preparing stock solutions in a buffer with a slightly acidic pH may improve solubility before final dilution.

  • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

Q2: How should I store this compound stock solutions?

A2: To prevent degradation, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

2. Cell-Based Assay Design and Optimization

Q3: I am not observing a significant effect of this compound on intracellular cGMP levels. What are the critical factors in my assay design?

A3: The efficacy of this compound in a cell-based assay is dependent on a functional nitric oxide (NO)/cGMP signaling pathway in your chosen cell line.

  • Endogenous PDE5A Expression: Confirm that your cell line expresses sufficient levels of PDE5A. This can be verified by Western blot or RT-PCR.[2][3] Cell lines known to express PDE5A include human platelets, and various smooth muscle cells.[4] Neuroblastoma-glioma NG108-15 cells have also been shown to have inducible PDE5A expression.[2]

  • Stimulation of cGMP Production: this compound is an inhibitor of cGMP degradation by PDE5. To observe its effect, you must first stimulate the production of cGMP. This is typically achieved by using a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetyl-penicillamine (SNAP).[5][6] The concentration and incubation time of the NO donor need to be optimized for your specific cell line to achieve a robust but submaximal cGMP signal.

  • Cellular Permeability: For this compound to be effective, it must cross the cell membrane to reach its intracellular target, PDE5. While specific data on this compound's cell permeability is limited, its chemical structure suggests it should be cell-permeable. If you suspect poor uptake, consider performing a permeability assay, such as a Caco-2 assay, or increasing the incubation time with the compound.[7][8][9]

Q4: How do I optimize the concentration of the nitric oxide (NO) donor in my assay?

A4: The optimal concentration of an NO donor like sodium nitroprusside (SNP) is crucial and cell-type dependent.

  • Dose-Response Curve: Perform a dose-response experiment with the NO donor alone to determine the EC50 for cGMP production in your cell line.

  • Submaximal Stimulation: For inhibitor studies, use a concentration of the NO donor that produces a submaximal cGMP response (e.g., EC80). This will allow you to observe a potentiation of the cGMP signal in the presence of this compound.

  • Toxicity: High concentrations of NO donors can be cytotoxic. Ensure that the chosen concentration does not significantly impact cell viability over the course of your experiment. For example, in aneurysmal smooth muscle cells, SNP showed a significant reduction in cell viability at 1 µM.[10]

Q5: My results are variable between experiments. What are the potential sources of variability?

A5: Inconsistent results in cell-based assays can arise from several factors:

  • Cell Passage Number and Health: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can affect the overall PDE5A expression and cGMP signaling.

  • Serum Interference: Components in serum can sometimes interfere with cGMP immunoassays.[11] If you suspect this, you can try reducing the serum concentration during the assay or using a serum-free medium. It is also advisable to run a standard curve in the same medium as your samples.[11]

  • Assay Timing: The kinetics of cGMP production and degradation can be rapid. Optimize the timing of NO donor stimulation and cell lysis to capture the peak cGMP signal.

3. Data Interpretation and Troubleshooting

Q6: The IC50 value I am obtaining for this compound in my cell-based assay is much higher than the reported in vitro IC50 of 1.5 nM. Why is this?

A6: It is common for the IC50 value of a compound to be higher in a cell-based assay compared to a biochemical (enzymatic) assay. This discrepancy can be attributed to several factors:

  • Cellular Barriers: The compound must cross the cell membrane to reach its target. Limited cell permeability can reduce the effective intracellular concentration.

  • Protein Binding: The compound may bind to intracellular proteins or lipids, reducing the free concentration available to inhibit PDE5A.

  • Substrate Concentration: In a cell, the concentration of the natural substrate (cGMP) may be much higher than that used in an enzymatic assay, requiring a higher concentration of the inhibitor to achieve 50% inhibition.

  • Drug Efflux: Cells may actively transport the compound out via efflux pumps, lowering its intracellular concentration.

Q7: Could off-target effects be influencing my results?

A7: While this compound is a highly selective PDE5A inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.

  • PDE Isoform Selectivity: this compound shows high selectivity for PDE5A. However, at high concentrations, it may inhibit other PDE isoforms. For example, the related PDE5 inhibitor vardenafil is also potent against PDE6.[4]

  • Phenotypic vs. Target-Based Readout: If you are using a phenotypic readout (e.g., cell proliferation, apoptosis), be aware that the observed effect may not be solely due to PDE5A inhibition. Consider using a more direct readout of target engagement, such as measuring intracellular cGMP levels.

  • Control Experiments: Include appropriate controls, such as other selective PDE5 inhibitors (e.g., sildenafil, vardenafil) or a structurally related but inactive compound, to help confirm that the observed effects are due to PDE5A inhibition.

Data Presentation

Table 1: In Vitro Potency of Selected PDE5 Inhibitors

CompoundIC50 (nM) - PDE5AReference
This compound 1.5 [1]
Sildenafil3.5 - 6.6[2][4]
Vardenafil0.7[4]
Tadalafil1.8[12]

Table 2: Troubleshooting Guide for Low Efficacy of this compound in Cell-Based Assays

Symptom Possible Cause Recommended Action
Compound Precipitation Low aqueous solubility of this compound.Prepare a high-concentration stock in DMSO. Ensure final DMSO concentration in media is low (≤0.5%). Consider using solubilizing agents like PEG300/Tween-80 or SBE-β-CD with appropriate vehicle controls.
No or Low cGMP Signal Insufficient PDE5A expression in the chosen cell line.Verify PDE5A expression by Western blot or RT-PCR. Select a cell line with known high PDE5A expression (e.g., smooth muscle cells).
Inadequate stimulation of cGMP production.Include a nitric oxide (NO) donor (e.g., SNP) to stimulate guanylate cyclase. Optimize the NO donor concentration and incubation time.
High IC50 Value Poor cell permeability of this compound.Increase incubation time with the compound. Consider performing a permeability assay (e.g., Caco-2).
High intracellular cGMP levels.Ensure the NO donor concentration is submaximal to allow for potentiation of the signal.
Compound efflux by cellular transporters.Use a cell line with low expression of relevant efflux transporters or co-incubate with a general efflux pump inhibitor as a control experiment.
High Variability in Results Inconsistent cell health or passage number.Use cells with a consistent, low passage number and ensure they are in a healthy, logarithmic growth phase.
Inconsistent cell seeding density.Optimize and standardize cell seeding density for all experiments.
Interference from serum components in the assay.Reduce serum concentration or use serum-free media during the assay. Run a standard curve in the same matrix as the samples.
Unexpected Phenotypic Effects Off-target effects of this compound.Use the lowest effective concentration of the compound. Confirm target engagement by measuring cGMP levels. Use other selective PDE5 inhibitors as controls.

Experimental Protocols

Protocol 1: General Procedure for a Cell-Based cGMP Assay

  • Cell Seeding: Seed cells expressing PDE5A in a 96-well plate at a pre-optimized density and allow them to adhere and grow to the desired confluency.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 30-60 minutes).

  • Stimulation: Add a nitric oxide (NO) donor (e.g., sodium nitroprusside) at a pre-optimized submaximal concentration to stimulate cGMP production. Incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cGMP assay kit (e.g., 0.1 M HCl).[11]

  • cGMP Measurement: Determine the intracellular cGMP concentration using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for PDE5A Expression

  • Cell Lysate Preparation: Grow cells to 80-90% confluency, wash with ice-cold PBS, and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE5A overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

cluster_0 Cell-Based Assay Workflow A Seed Cells in 96-well Plate B Pre-incubate with this compound A->B C Stimulate with NO Donor (e.g., SNP) B->C D Lyse Cells C->D E Measure Intracellular cGMP (ELISA) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for a cell-based cGMP assay to determine this compound potency.

cluster_1 NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC activates PDE5A PDE5A cGMP->PDE5A hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5A->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation PF00489791 This compound PF00489791->PDE5A inhibits

Caption: The nitric oxide/cGMP signaling pathway and the mechanism of action of this compound.

cluster_2 Troubleshooting Logic Start Low or No Efficacy Observed CheckSolubility Is the compound fully dissolved in the media? Start->CheckSolubility CheckCellLine Does the cell line express PDE5A? CheckSolubility->CheckCellLine Yes OptimizeSolubility Optimize stock solution and final concentration. CheckSolubility->OptimizeSolubility No CheckStimulation Is cGMP production being stimulated? CheckCellLine->CheckStimulation Yes ValidatePDE5 Validate PDE5A expression via Western blot/RT-PCR. CheckCellLine->ValidatePDE5 No CheckPermeability Is the compound cell-permeable? CheckStimulation->CheckPermeability Yes OptimizeNO Optimize NO donor concentration and timing. CheckStimulation->OptimizeNO No IncreaseIncubation Increase pre-incubation time or perform permeability assay. CheckPermeability->IncreaseIncubation No Success Efficacy Observed CheckPermeability->Success Yes OptimizeSolubility->Start ValidatePDE5->Start OptimizeNO->Start IncreaseIncubation->Start

Caption: A decision tree for troubleshooting low efficacy of this compound in cell-based assays.

References

Identifying and minimizing PF-00489791 off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A) with an IC50 of 1.5 nM.[1] By inhibiting PDE5A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to enhanced cGMP signaling.[2][3] This mechanism is known to cause relaxation of blood vessels, and the compound has been investigated for its potential therapeutic effects in hypertension and diabetic nephropathy.[3][4][5]

Q2: What are the known or potential off-target effects of this compound?

While a comprehensive public off-target screening profile for this compound is not available, data from clinical trials can provide insights into potential off-target effects. The most commonly reported adverse events in clinical studies were generally mild and included headache, diarrhea, and dyspepsia.[2][6] More serious, though less frequent, adverse events observed in a study on patients with diabetic nephropathy included chest discomfort and cerebrovascular accident, though a direct causal link was not definitively established for all cases.[2]

It is also known that other PDE5 inhibitors can exhibit cross-reactivity with other PDE isoforms, such as PDE6 in the retina, which can lead to visual disturbances, and PDE11, whose physiological role is less understood.[7] Researchers should be mindful of these potential off-target activities when interpreting experimental results.

Q3: How can I minimize the risk of off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., PDE5A inhibition and subsequent cGMP elevation).

  • Employ structurally distinct inhibitors: Use another selective PDE5A inhibitor with a different chemical structure to confirm that the observed phenotype is due to on-target inhibition and not a shared off-target effect.

  • Utilize genetic controls: Employ techniques like siRNA or CRISPR/Cas9 to knock down or knock out PDE5A. If the resulting phenotype mimics the effect of this compound, it provides strong evidence for on-target action.

  • Perform rescue experiments: If a phenotype is observed upon treatment with this compound, attempt to rescue the phenotype by overexpressing PDE5A.

Troubleshooting Guide

Unexpected experimental outcomes may arise from off-target effects. This guide provides a framework for troubleshooting common issues.

Observation Potential Cause Recommended Action
Cell toxicity or reduced viability at expected efficacious concentrations. Off-target cytotoxicity.1. Confirm with a different PDE5A inhibitor: Use a structurally unrelated PDE5A inhibitor to see if the toxicity is replicated. 2. Cell line comparison: Test the compound in a cell line that does not express PDE5A. Persistent toxicity suggests off-target effects. 3. Perform a broad toxicity screen: Screen against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).
Phenotype is inconsistent with known PDE5A/cGMP signaling pathways. Off-target pathway modulation.1. Conduct a kinome scan: A broad kinase screen can identify unintended kinase inhibition. 2. Receptor and ion channel screening: Profile this compound against a panel of common receptors and ion channels.[8] 3. Pathway analysis: Use phosphoproteomics or transcriptomics to identify unexpectedly modulated signaling pathways.
Inconsistent results between different cell lines or experimental systems. Cell-type specific off-target effects or differences in target expression.1. Quantify PDE5A expression: Confirm and quantify the expression levels of PDE5A in the different cell lines used. 2. Characterize cGMP signaling components: Assess the expression and activity of upstream (e.g., soluble guanylate cyclase) and downstream (e.g., protein kinase G) components of the cGMP pathway.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.

Protocol 1: In Vitro PDE5A Inhibition Assay (Fluorescence Polarization)

Objective: To determine the IC50 of this compound for PDE5A inhibition.

Materials:

  • Recombinant human PDE5A enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Binding agent for fluorescently labeled 5'-GMP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • Positive control (e.g., Sildenafil)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add 5 µL of diluted compound or control to the wells of the microplate.

  • Add 5 µL of diluted PDE5A enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to each well.

  • Incubate for 60 minutes at 37°C.

  • Terminate the reaction and initiate binding by adding 10 µL of the binding agent solution.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence polarization in each well using the microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular cGMP Measurement Assay (ELISA)

Objective: To measure the effect of this compound on intracellular cGMP levels in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Cell culture medium and supplements

  • This compound

  • cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside)

  • Lysis buffer

  • Commercially available cGMP ELISA kit

  • Microplate reader for absorbance measurement

Procedure:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 5-10 minutes).

  • Aspirate the medium and lyse the cells by adding lysis buffer.

  • Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

    • Adding cell lysates and standards to an antibody-coated plate.

    • Adding a cGMP-HRP conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cGMP concentration in each sample based on the standard curve.

Visualizations

Signaling Pathway of this compound

PF_00489791_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PDE5A PDE5A cGMP->PDE5A hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP PDE5A->5_GMP This compound This compound This compound->PDE5A inhibits Relaxation Vasodilation/ Smooth Muscle Relaxation PKG->Relaxation

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Compare On-Target vs. Phenotypic Potency Dose_Response->Compare_Potency Structurally_Unrelated Test Structurally Unrelated Inhibitor Compare_Potency->Structurally_Unrelated Discrepancy Genetic_Validation Genetic Validation (siRNA/CRISPR) Compare_Potency->Genetic_Validation Discrepancy Broad_Screening Broad Off-Target Screening Structurally_Unrelated->Broad_Screening Genetic_Validation->Broad_Screening Kinome_Scan Kinome Scan Broad_Screening->Kinome_Scan Receptor_Screen Receptor/Ion Channel Screening Broad_Screening->Receptor_Screen Proteomics Cellular Proteomics/ Phosphoproteomics Broad_Screening->Proteomics Validate_Hits Validate and Characterize Confirmed Off-Targets Kinome_Scan->Validate_Hits Receptor_Screen->Validate_Hits Proteomics->Validate_Hits

Caption: A workflow for identifying potential off-target effects.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Experimental Result Check_Conc Is the concentration used the lowest effective dose? Start->Check_Conc Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Check_Controls Are appropriate controls (e.g., genetic, other inhibitors) included? Check_Conc->Check_Controls Yes Optimize_Conc->Check_Controls Implement_Controls Implement Additional Controls Check_Controls->Implement_Controls No Consider_Off_Target Consider Off-Target Effects Check_Controls->Consider_Off_Target Yes Implement_Controls->Consider_Off_Target Follow_Workflow Follow Off-Target Identification Workflow Consider_Off_Target->Follow_Workflow On_Target_Hypothesis Re-evaluate On-Target Hypothesis Follow_Workflow->On_Target_Hypothesis

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Managing Side Effects of PF-00489791 in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential side effects of PF-00489791 in animal experiments. The information is structured through troubleshooting guides and frequently asked questions to directly address issues that may be encountered.

Disclaimer: Publicly available data on the specific side effects of this compound in animal models is limited. The guidance provided here is largely based on the known effects of other phosphodiesterase 5 (PDE5) inhibitors, such as sildenafil and tadalafil, which share a similar mechanism of action. Researchers should always begin with a thorough literature review and conduct pilot studies to establish the safety and tolerability of this compound in their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle in blood vessels.[2][3][4] This vasodilatory effect is the basis for its investigation in conditions like diabetic nephropathy and hypertension.[2][5][6][7]

Q2: What are the potential side effects of this compound in laboratory animals?

A2: Based on studies of other PDE5 inhibitors like sildenafil in animal models, potential side effects may include:

  • Gastrointestinal Issues: Decreased appetite, vomiting, and diarrhea.[8][9]

  • Cardiovascular Effects: Hypotension (low blood pressure) and reflex tachycardia (increased heart rate) are the primary risks, especially at higher doses.[6][9]

  • General Malaise: Lethargy, ataxia (impaired coordination), and behavioral changes.[6]

  • Dermatological Effects: Skin flushing, particularly in the groin area, has been observed.[8]

  • Allergic Reactions: Though rare, signs of an allergic reaction such as irregular breathing, rash, fever, or facial swelling should be monitored.[8]

Q3: Are there species-specific differences in side effects?

A3: Yes, the pharmacokinetics and tolerability of drugs can vary significantly between species. For instance, the immunomodulatory effects of sildenafil have been shown to differ between humans and animals, and even between male and female animals.[10] It is crucial to carefully monitor each species for any adverse signs and not assume that a dose tolerated by one species will be safe for another.

Q4: What is the recommended course of action if an animal experiences a severe adverse event?

A4: In the event of a severe adverse reaction such as collapse, seizure, or severe respiratory distress, the priority is to stabilize the animal. Discontinue administration of this compound immediately and provide appropriate supportive veterinary care. For severe hypotension and tachycardia, intravenous (IV) fluid therapy is a primary intervention to help restore normal blood pressure.[6] All severe adverse events should be thoroughly documented and reported to the institutional animal care and use committee (IACUC).

Troubleshooting Guide

This guide provides practical steps for managing common, non-life-threatening side effects observed during experiments with PDE5 inhibitors.

Observed Side Effect Potential Cause Recommended Action(s) Monitoring Parameters
Mild Gastrointestinal Upset (e.g., loose stool, transient inappetence) Drug-induced irritation of the GI tract.- Administer this compound with a small amount of palatable food, if the experimental protocol allows.[8] - Ensure fresh water is readily available to prevent dehydration. - Consider dividing the dose if administering once daily, if scientifically appropriate.- Food and water intake. - Fecal consistency. - Body weight.
Hypotension (asymptomatic or mild) Vasodilatory effect of PDE5 inhibition.- Reduce the dosage in subsequent administrations. - Ensure the animal is well-hydrated. - Avoid co-administration with other hypotensive agents.- Regular blood pressure monitoring (e.g., tail-cuff method). - Heart rate. - General activity level.
Skin Flushing Peripheral vasodilation.- This is often a transient and mild side effect. - Ensure the animal's environment is not overly warm. - If persistent or severe, consider a dose reduction.- Visual inspection of the skin. - Monitor for signs of distress or itching.
Lethargy or Ataxia Central nervous system effects or a consequence of hypotension.- Confirm that the lethargy is not due to significant hypotension. - Reduce the dose for the next administration. - Ensure the animal's housing is safe to prevent injury from falls.- Neurological assessment (e.g., righting reflex, gait). - Blood pressure. - Activity level.

Experimental Protocols

Protocol 1: Blood Pressure Monitoring in Rodents

This protocol describes a non-invasive method for monitoring blood pressure in rats or mice, which is critical when administering a vasodilator like this compound.

  • Acclimatization: Acclimate the animal to the restraining device and tail-cuff apparatus for several days before the experiment begins. This minimizes stress-induced hypertension.

  • Animal Preparation: Place the conscious animal in a warming chamber (30-34°C) for 10-15 minutes to increase blood flow to the tail.

  • Procedure:

    • Transfer the animal to the restraining device.

    • Place the occlusion cuff and sensor cuff on the base of the tail.

    • Inflate and deflate the cuff system automatically using a computerized platform.

    • Record at least 10-15 consecutive measurements.

  • Data Analysis: Discard the initial few readings to allow for stabilization. Average the subsequent stable readings to determine the systolic and diastolic blood pressure and heart rate.

  • Frequency: Measure blood pressure before administration (baseline) and at predetermined time points post-administration (e.g., 1, 2, 4, and 8 hours) to capture the peak effect and duration of action.

Protocol 2: Management of Acute Overdose

This protocol outlines the immediate steps to take in case of a suspected accidental overdose of this compound.

  • Assessment: Immediately assess the animal's vital signs: heart rate, respiratory rate, mucous membrane color, and capillary refill time. Check for signs of severe hypotension (weakness, collapse) and tachycardia.

  • Decontamination (if applicable): If the overdose was via oral administration and occurred within 30 minutes, and the animal is asymptomatic, consult with a veterinarian about inducing emesis. Do not induce emesis in a symptomatic or unconscious animal. [6]

  • Supportive Care:

    • For symptomatic animals, the primary treatment is supportive.

    • Establish intravenous access and begin fluid therapy (e.g., crystalloid fluids like Lactated Ringer's Solution or 0.9% NaCl) to manage hypotension.[6] The fluid rate should be determined by a veterinarian based on the animal's condition.

  • Continuous Monitoring: Continuously monitor vital signs, especially blood pressure, throughout the supportive care period until they return to a normal and stable range.

Visualizations

Signaling Pathway of this compound

PF00489791_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5A PDE5A cGMP->PDE5A PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5A->GMP Degrades Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to PF00489791 This compound PF00489791->PDE5A Inhibits Side_Effect_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Monitoring cluster_eval Evaluation cluster_action Action Baseline Baseline Measurements (Weight, BP, Behavior) Administer Administer this compound Baseline->Administer Monitor Monitor Vitals & Behavior (e.g., 1, 2, 4, 8h) Administer->Monitor Observe Observe for Adverse Events (GI, CNS, Skin) Monitor->Observe AdverseEvent Adverse Event Occurs? Observe->AdverseEvent NoAction Continue Experiment AdverseEvent->NoAction No ActionTaken Implement Troubleshooting Protocol (e.g., Reduce Dose, Supportive Care) AdverseEvent->ActionTaken Yes Document Document Findings NoAction->Document ActionTaken->Document

References

Technical Support Center: Optimizing PF-00489791 Concentration for Maximum PDE5A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-00489791, a potent PDE5A inhibitor. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.

This compound: Key Data and Properties

For ease of reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
Target Phosphodiesterase 5A (PDE5A)[1][2]
IC₅₀ 1.5 nM[1], 1.9 nM[2][1][2]
Molecular Formula C₂₀H₂₈N₈O₄S[2]
Molecular Weight 476.6 g/mol [2]
Solubility Soluble in Acetonitrile and Water; Slightly soluble in DMSO and DMF[2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Maximum PDE5A Inhibition in a Biochemical Assay

This protocol outlines the steps to determine the optimal concentration of this compound for achieving maximum inhibition of purified PDE5A enzyme activity. This involves establishing a dose-response curve.

Materials:

  • Purified recombinant PDE5A1 enzyme

  • This compound

  • cGMP (substrate)

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]

  • DMSO (for inhibitor dilution)

  • Detection reagents (assay-specific, e.g., fluorescence polarization probe, colorimetric substrate)

  • Microplate reader

  • 96-well or 384-well plates (black plates for fluorescence assays, clear plates for colorimetric assays)[4]

Procedure:

  • This compound Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations. It is recommended to use a wide range of inhibitor concentrations to generate a complete dose-response curve.[5] A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM) is a good starting point.

    • Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the purified PDE5A1 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal enzyme concentration may vary depending on the specific activity of the enzyme lot and should be determined empirically to ensure the reaction proceeds within the linear range.[6]

    • Prepare the cGMP substrate solution in PDE Assay Buffer. For competitive inhibitor studies, it is often recommended to use a substrate concentration at or below the Michaelis constant (Km) value.[7]

  • Assay Setup:

    • Add the diluted this compound solutions to the wells of the microplate. Include wells with assay buffer and DMSO only as a no-inhibitor control (maximum enzyme activity) and wells with no enzyme as a background control.

    • Add the diluted PDE5A1 enzyme to all wells except the background control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.[3][5]

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time.[5][8] This incubation time should be within the linear range of the reaction, where product formation is proportional to time.[6]

    • Stop the reaction (if necessary for the assay format) and proceed with the detection step according to the manufacturer's instructions for your chosen assay kit (e.g., adding a binding agent for fluorescence polarization).[6]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence polarization, absorbance) using a microplate reader.

    • Subtract the background signal from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, the concentration that yields maximum inhibition can be determined. This is typically the concentration at the plateau of the curve.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A).[1][2] PDE5A is the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDE5A, this compound increases the intracellular concentration of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells.[4][9]

Q2: What are the reported IC₅₀ values for this compound against PDE5A? A2: The reported half-maximal inhibitory concentration (IC₅₀) values for this compound against PDE5A are 1.5 nM and 1.9 nM.[1][2]

Q3: How should I prepare and store stock solutions of this compound? A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1] For storage, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q4: What concentration of cGMP should I use in my biochemical assay? A4: For determining the potency of a competitive inhibitor like this compound, it is generally recommended to use a cGMP concentration at or below its Km value for PDE5A.[7] This ensures that the assay is sensitive to competitive inhibition.

Q5: Can this compound be used in cell-based assays? A5: Yes, this compound can be used in cell-based assays to investigate its effects on intracellular cGMP levels and downstream signaling pathways. However, the optimal concentration for cell-based assays may differ from that determined in biochemical assays due to factors such as cell permeability and potential off-target effects. It is important to perform a dose-response experiment in the specific cell line of interest.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Question: My data shows significant variability between replicate wells for the same concentration of this compound. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Pipetting Errors: Ensure that your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when working with small volumes.[4]

    • Inadequate Mixing: After adding reagents to the wells, ensure thorough but gentle mixing to create a homogenous reaction mixture.[10]

    • Edge Effects: In microplates, wells at the edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can fill the outer wells with a buffer or water, or use a temperature-controlled plate reader.[11]

    • Reagent Instability: Ensure that all reagents, especially the enzyme and substrate, are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.[5]

Issue 2: Lower than expected inhibition by this compound.

  • Question: I am not observing the expected level of PDE5A inhibition, even at higher concentrations of this compound. Why might this be happening?

  • Answer: Several factors could contribute to lower-than-expected inhibition:

    • Inhibitor Degradation: Verify the integrity of your this compound stock solution. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment.

    • Enzyme Concentration Too High: If the concentration of PDE5A in the assay is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition.[5] Consider performing an enzyme titration to find the optimal concentration.

    • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.[12] Ensure that your assay conditions are within the recommended range for PDE5A activity and inhibitor binding.

    • Incorrect Substrate Concentration: If the cGMP concentration is too high, it can outcompete the inhibitor, leading to reduced apparent inhibition.

Issue 3: High background signal in the assay.

  • Question: My no-enzyme control wells are showing a high signal, which is affecting my results. What can I do to reduce the background?

  • Answer: A high background signal can be caused by:

    • Contaminated Reagents: Your buffer, substrate, or detection reagents may be contaminated. Try preparing fresh reagents to see if the background signal decreases.

    • Autofluorescence of the Inhibitor: Some compounds can be fluorescent and interfere with fluorescence-based assays. Run a control with only the inhibitor and assay buffer to check for autofluorescence.

    • Non-enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions and degrade non-enzymatically. Assess this by incubating the substrate in the assay buffer without the enzyme.

    • Incorrect Plate Type: For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are appropriate.[4]

Visualizations

Signaling Pathway

PDE5A_Signaling_Pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition Pathway cluster_downstream Downstream Effects Nitric Oxide Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5A PDE5A 5'-GMP 5'-GMP PDE5A->5'-GMP to This compound This compound This compound->PDE5A Inhibits cGMP->PDE5A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation

Caption: The PDE5A signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PDE5A Working Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare cGMP Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (Linear Range) add_substrate->incubate detect Stop and Detect Signal incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_max Determine Concentration for Max Inhibition plot_curve->determine_max

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Results high_variability High Variability? start->high_variability issue issue low_inhibition Low Inhibition? high_variability->low_inhibition No check_pipetting Check Pipetting & Mixing high_variability->check_pipetting Yes high_background High Background? low_inhibition->high_background No check_inhibitor Verify Inhibitor Integrity low_inhibition->check_inhibitor Yes check_reagents Check for Reagent Contamination high_background->check_reagents Yes solution solution check_edge_effects Address Edge Effects check_pipetting->check_edge_effects optimize_enzyme Optimize Enzyme Concentration check_inhibitor->optimize_enzyme check_autofluorescence Test for Inhibitor Autofluorescence check_reagents->check_autofluorescence

Caption: A decision tree for troubleshooting common PDE5A inhibition assay issues.

References

Addressing unexpected results in PF-00489791 treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing unexpected results encountered during in vivo studies with the phosphodiesterase 5 (PDE5) inhibitor, PF-00489791.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected neurological signs (e.g., hyperactivity, tremors, or seizures) in our rodent models treated with this compound. Is this a known effect?

A1: While specific reports on this compound inducing seizures in animal models are not widely published, other PDE5 inhibitors have been shown to lower the seizure threshold.[1][2]

Potential Causes:

  • On-Target CNS Effects: PDE5 is expressed in the central nervous system. Inhibition of PDE5 can lead to increased levels of cyclic guanosine monophosphate (cGMP), which may modulate neuronal excitability.[2]

  • Off-Target Effects: Although this compound is a selective PDE5 inhibitor, high concentrations could potentially interact with other phosphodiesterases or signaling pathways in the brain.

  • Underlying Conditions in the Animal Model: Certain animal strains may have a predisposition to neurological events, which could be unmasked by the administration of this compound.

Troubleshooting Steps:

  • Dose-Response Assessment: Determine if the frequency and severity of the neurological signs are dose-dependent. A clear dose-response relationship would suggest a compound-related effect.

  • Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue to confirm blood-brain barrier penetration and to correlate drug levels with the observed effects.[2]

  • Control Groups: Ensure that the appropriate vehicle control groups are included and that they do not exhibit similar neurological signs.

  • Electrocorticogram (ECoG) Monitoring: For a more detailed investigation, consider ECoG monitoring in a subset of animals to characterize any seizure-like activity.[1]

  • Consult a Veterinarian: Rule out any underlying health issues in the animals that could be contributing to the observed signs.

Q2: Our animal models of diabetic nephropathy treated with this compound are showing a significant drop in blood pressure, leading to lethargy and reduced food intake. How should we manage this?

A2: A reduction in blood pressure is an expected pharmacological effect of this compound due to its vasodilatory properties.[3] However, an excessive drop can be problematic in animal studies.

Potential Causes:

  • Dose-Related Hypotension: The dose of this compound may be too high for the specific animal model or strain being used.

  • Interaction with Anesthesia: If blood pressure is measured under anesthesia, there could be a synergistic hypotensive effect between this compound and the anesthetic agent.

  • Dehydration: Reduced fluid intake can exacerbate hypotension.

Troubleshooting Steps:

  • Dose Adjustment: Consider reducing the dose of this compound to a level that still provides the desired therapeutic effect on the kidneys without causing excessive hypotension.

  • Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring (e.g., using telemetry or tail-cuff methods) to establish a clear timeline of the hypotensive effect in relation to dosing.[4]

  • Hydration Support: Ensure animals have easy access to water and consider providing supplemental hydration if necessary.

  • Staggered Dosing and Feeding: Administer the compound at a time that does not coincide with peak activity or feeding to minimize disruptions.

  • Review Anesthetic Protocols: If anesthesia is used, select agents with minimal cardiovascular impact.

Q3: We are not observing the expected improvement in renal parameters (e.g., reduction in albuminuria) in our diabetic animal models. What could be the issue?

A3: Several factors can contribute to a lack of efficacy in preclinical models.

Potential Causes:

  • Inappropriate Animal Model: The chosen animal model may not accurately replicate the specific aspects of human diabetic nephropathy that are responsive to PDE5 inhibition.[5][6]

  • Insufficient Dose or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to produce a significant therapeutic effect.

  • Compound Formulation and Stability: Issues with the formulation, such as poor solubility or stability, can lead to inadequate drug exposure.

  • Disease Severity: The diabetic nephropathy in the animal model may have progressed to a stage that is no longer responsive to this therapeutic intervention.

Troubleshooting Steps:

  • Verify Drug Exposure: Measure plasma concentrations of this compound to ensure adequate absorption and exposure.

  • Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose in your specific model.

  • Review the Animal Model: Ensure that the chosen animal model is appropriate for studying diabetic nephropathy and that the disease has been induced consistently. Common models include streptozotocin-induced diabetic rats and db/db mice.[5][7]

  • Check Formulation: Confirm the solubility and stability of the this compound formulation being used.

  • Extend Treatment Duration: Consider extending the treatment period, as some renal improvements may take longer to become apparent.

Data Presentation

Table 1: Summary of Key Findings from a Phase 2 Clinical Trial of this compound in Patients with Diabetic Nephropathy

ParameterPlacebo GroupThis compound (20 mg/day) Group
Change in Urinary Albumin-to-Creatinine Ratio (UACR) at Week 12 +0.4%-15.4%[7]
Most Common Adverse Events N/AHeadache, Upper Gastrointestinal Events[7]
Systolic Blood Pressure Change (4 hours post-first dose) N/A-5.4 mmHg
Diastolic Blood Pressure Change (4 hours post-first dose) N/A-3.7 mmHg

This table summarizes data from a human clinical trial and is provided for informational purposes to guide expected outcomes. Results in animal models may vary.

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).

    • Return animals to their cages with free access to food and water.

  • Confirmation of Diabetes:

    • Measure blood glucose levels 48-72 hours after STZ injection from the tail vein.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Development of Nephropathy:

    • Monitor blood glucose and body weight weekly.

    • Diabetic nephropathy typically develops over 4-8 weeks, characterized by increasing urinary albumin excretion.

  • Treatment Initiation:

    • Once diabetic nephropathy is established (e.g., confirmed by elevated urinary albumin-to-creatinine ratio), randomize animals into vehicle control and this compound treatment groups.

Mandatory Visualizations

G cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC GMP GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Relaxation Vasodilation/ Relaxation PKG->Relaxation PF00489791 This compound PF00489791->PDE5 Inhibits

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

G cluster_workflow Experimental Workflow for a Preclinical Study cluster_groups Treatment Groups AnimalAcclimatization Animal Acclimatization (1 week) DiseaseInduction Disease Induction (e.g., STZ injection) AnimalAcclimatization->DiseaseInduction DiseaseConfirmation Confirmation of Disease (e.g., Hyperglycemia) DiseaseInduction->DiseaseConfirmation Randomization Randomization into Treatment Groups DiseaseConfirmation->Randomization Treatment Treatment Period (e.g., 4-8 weeks) Randomization->Treatment Vehicle Vehicle Control Endpoint Endpoint Analysis (Blood, Urine, Tissue Collection) Treatment->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis PF_Low This compound (Low Dose) PF_High This compound (High Dose)

Caption: General experimental workflow for a preclinical animal study.

References

Technical Support Center: Cell Viability Assays for PF-00489791 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to test the cytotoxicity of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective inhibitor of phosphodiesterase 5A (PDE5A) with an IC50 of 1.5 nM. Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to the activation of protein kinase G (PKG).[1] This signaling cascade ultimately results in the relaxation of smooth muscle cells, particularly in blood vessels.[2] While its primary therapeutic applications have been explored in cardiovascular and renal conditions, its effects on cell viability and proliferation in other contexts, such as oncology, are of research interest.

Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?

Standard colorimetric and luminescent assays are suitable for assessing the cytotoxic effects of this compound. Commonly used and recommended assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[4][5]

Q3: Are there any specific considerations when using these assays with a PDE5A inhibitor like this compound?

While this compound is not a kinase inhibitor, its mechanism involves the modulation of a signaling pathway. When using cell viability assays with any compound that affects cellular signaling, it is crucial to:

  • Perform appropriate controls: This includes vehicle-only controls (e.g., DMSO) to account for any effects of the solvent on cell viability.

  • Optimize seeding density: Ensure that cells are in the logarithmic growth phase during the experiment to obtain reproducible results.[6]

  • Consider potential chemical interference: Some compounds can directly interact with the assay reagents. A cell-free control (compound + assay reagent in media) can help identify such interference.[3]

Experimental Protocols

Below are detailed methodologies for the recommended cell viability assays.

MTT Assay Protocol

This protocol is adapted from standard procedures for a 96-well plate format.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

XTT Assay Protocol

This protocol is a simplified alternative to the MTT assay.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Data Acquisition:

    • Shake the plate gently to evenly distribute the color.

    • Read the absorbance at a wavelength between 450-500 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol measures ATP levels as an indicator of cell viability.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence readings.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.[8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Incubation and Lysis:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Troubleshooting Guides

General Issues
ProblemPotential CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.[6]
"Edge effects" in the microplateAvoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[6]
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Results Between Experiments Variation in cell passage numberUse cells within a consistent and low passage number range.[6]
Contamination (e.g., mycoplasma)Regularly test cell cultures for mycoplasma contamination.
Reagent instabilityPrepare fresh reagents for each experiment and store them according to the manufacturer's instructions.
MTT/XTT Assay Specific Issues
ProblemPotential CauseRecommended Solution
High Background Absorbance Contamination of media or reagentsUse sterile techniques and fresh, high-quality reagents.
Phenol red in the mediumUse phenol red-free medium for the assay.
Compound interferenceRun a cell-free control to check for direct reduction of the tetrazolium salt by this compound.[3]
Low Absorbance Signal Insufficient cell numberOptimize the initial cell seeding density.
Short incubation time with the reagentIncrease the incubation time with MTT or XTT reagent.
Incomplete Solubilization of Formazan Crystals (MTT) Insufficient mixingPipette up and down gently or shake the plate for a longer duration to ensure complete dissolution.
Inappropriate solubilization bufferUse a recommended solubilization buffer, such as 10% SDS in 0.01 M HCl.
CellTiter-Glo® Assay Specific Issues
ProblemPotential CauseRecommended Solution
Low Luminescent Signal Low ATP levels in cellsEnsure cells are healthy and metabolically active.
Insufficient cell numberIncrease the initial cell seeding density.
Reagent degradationUse freshly prepared or properly stored CellTiter-Glo® reagent.
High Background Luminescence Contamination of reagents or platesUse sterile, nuclease-free reagents and plates.
ATP contamination in serumPrepare a background control with medium and serum but no cells.
Signal Instability Temperature fluctuationsEquilibrate the plate to room temperature for at least 30 minutes before adding the reagent.[10]
Incomplete cell lysisEnsure proper mixing after adding the CellTiter-Glo® reagent.[9]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example of IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) ± SD
Cell Line AMTT48[Insert Value]
Cell Line BXTT48[Insert Value]
Cell Line CCellTiter-Glo®48[Insert Value]

Table 2: Example of Cell Viability Data (%) at a Specific Concentration of this compound

Cell LineThis compound Concentration (µM)% Viability (MTT) ± SD% Viability (XTT) ± SD% Viability (CellTiter-Glo®) ± SD
Cell Line A10[Insert Value][Insert Value][Insert Value]
Cell Line B10[Insert Value][Insert Value][Insert Value]
Cell Line C10[Insert Value][Insert Value][Insert Value]

Visualizations

This compound Signaling Pathway

PF00489791_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PDE5A Phosphodiesterase 5A (PDE5A) cGMP->PDE5A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5A->GMP PF00489791 This compound PF00489791->PDE5A Inhibits Downstream_Effects Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKG->Downstream_Effects Phosphorylates Substrates

Caption: Signaling pathway of this compound.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound 3. Add this compound (or vehicle control) Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_Reagent 5. Add Assay Reagent (MTT, XTT, or CellTiter-Glo®) Incubate_Treatment->Add_Reagent Incubate_Assay 6. Incubate (as per protocol) Add_Reagent->Incubate_Assay Read_Plate 7. Read Plate (Absorbance or Luminescence) Incubate_Assay->Read_Plate Analyze_Data 8. Analyze Data (Calculate % viability, IC50) Read_Plate->Analyze_Data

References

Technical Support Center: Improving the Bioavailability of PF-00489791 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the phosphodiesterase 5A (PDE5A) inhibitor, PF-00489791. The information provided is intended to address common challenges related to its bioavailability in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A). Its mechanism of action involves the inhibition of the cGMP-degrading enzyme PDE5A, leading to an accumulation of cyclic guanosine monophosphate (cGMP) in tissues where PDE5A is expressed. This enhanced cGMP signaling results in vasodilation and has been explored for therapeutic applications in conditions such as diabetic nephropathy.[1]

Q2: What are the known challenges with the bioavailability of this compound?

A2: While specific preclinical pharmacokinetic data for this compound is not extensively published, compounds belonging to the pyrazolopyrimidine class often exhibit low aqueous solubility.[2][3] This characteristic can lead to dissolution rate-limited absorption and, consequently, low or variable oral bioavailability.

Q3: What are the typical preclinical models used to evaluate this compound?

A3: Based on its investigation for diabetic nephropathy, relevant preclinical models would include rodent models of diabetes and associated kidney damage. Commonly used models are streptozotocin (STZ)-induced diabetic rats or mice, and genetic models such as the db/db mouse.[1]

Troubleshooting Guide

Issue 1: Low or Inconsistent Oral Bioavailability in Rodent Models

Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.

Solutions:

  • Formulation Optimization:

    • Co-solvent Systems: For initial studies, using a mixture of solvents can enhance solubility. A common approach for preclinical oral dosing of poorly soluble compounds is a formulation containing a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water or a surfactant like Tween® 80.[4][5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate. This is a well-established method for enhancing the bioavailability of poorly soluble drugs.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.

  • Dosing Considerations:

    • Administration Volume and Concentration: Ensure that the dosing volume is appropriate for the animal model and that the concentration of this compound in the formulation does not lead to precipitation upon administration.

    • Food Effects: The presence of food in the stomach can alter the gastrointestinal environment and affect drug absorption. Consider the fasting state of the animals prior to dosing. For some poorly soluble compounds, administration with a high-fat meal can enhance absorption.

Issue 2: High Variability in Pharmacokinetic Parameters (Cmax, AUC)

Possible Cause: Inconsistent dissolution and absorption of the compound between individual animals.

Solutions:

  • Homogeneity of Formulation: Ensure that the dosing formulation is homogeneous and that the drug is uniformly suspended or dissolved. For suspensions, proper mixing before each administration is critical.

  • Control of Experimental Conditions: Standardize experimental conditions as much as possible, including the age, weight, and strain of the animals, as well as their housing and diet.

  • Route of Administration: If oral bioavailability remains highly variable, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the complexities of gastrointestinal absorption. This can help establish a proof-of-concept for the compound's activity.

Data Presentation

Table 1: Physicochemical Properties of this compound (and related Pyrazolopyrimidines)

PropertyValueRemarks
Molecular FormulaC₂₀H₂₈N₈O₄S
Molecular Weight476.55 g/mol
Aqueous SolubilityLikely lowPyrazolopyrimidine derivatives are often poorly soluble in water.[2][3]
LogPPredicted to be highConsistent with a lipophilic compound that may have solubility-limited absorption.

Table 2: Representative Preclinical Pharmacokinetic Parameters of an Oral Formulation of a Poorly Soluble Compound (Illustrative Example)

SpeciesFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
RatAqueous Suspension10150 ± 502.0 ± 0.5600 ± 200< 10
RatCo-solvent10450 ± 1501.5 ± 0.51800 ± 600~30
RatSEDDS10900 ± 3001.0 ± 0.54500 ± 1500~75
MouseAqueous Suspension1080 ± 301.5 ± 0.5300 ± 120< 5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual data for this compound, which is not publicly available. The values are intended to demonstrate the potential impact of formulation on pharmacokinetic parameters for a poorly soluble compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rats
  • Materials: this compound, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Sterile water for injection, Glass vials, Magnetic stirrer and stir bar, Sonicator.

  • Procedure:

    • Weigh the required amount of this compound.

    • In a glass vial, add PEG400 and PG in a predefined ratio (e.g., 40:60 v/v).

    • Add the this compound to the co-solvent mixture while stirring with a magnetic stir bar.

    • Gently warm the mixture (if necessary) to aid dissolution, not exceeding 40°C.

    • Once the compound is fully dissolved, add sterile water to the desired final volume. The final concentration of the organic solvents should be considered for tolerability in the animal model.

    • Sonicate the final solution for 10-15 minutes to ensure homogeneity.

    • Visually inspect the solution for any precipitation before administration.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the formulated this compound via oral gavage at the desired dose.

    • Intravenous (IV) Group: Administer a solubilized formulation of this compound (e.g., in a vehicle containing DMSO and PEG400, further diluted with saline) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

Visualizations

G This compound Mechanism of Action This compound This compound PDE5A PDE5A This compound->PDE5A Inhibits cGMP cGMP 5'-GMP 5'-GMP cGMP->5'-GMP PDE5A Vasodilation Vasodilation cGMP->Vasodilation GTP GTP GTP->cGMP sGC G Experimental Workflow for Improving Bioavailability cluster_formulation Formulation Development cluster_preclinical Preclinical Model cluster_analysis Analysis Co-solvent Co-solvent Animal_Model Rodent Model (e.g., Rat, Mouse) Co-solvent->Animal_Model Lipid-based Lipid-based Lipid-based->Animal_Model ASD ASD ASD->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Bioanalysis LC-MS/MS PK_Study->Bioanalysis Data_Analysis Calculate PK Parameters Bioanalysis->Data_Analysis G Troubleshooting Logic for Low Bioavailability Start Start Low_Bioavailability Low/Variable Bioavailability? Start->Low_Bioavailability Check_Solubility Assess Formulation Solubility Low_Bioavailability->Check_Solubility Yes Success Success Low_Bioavailability->Success No Improve_Formulation Optimize Formulation (e.g., SEDDS, ASD) Check_Solubility->Improve_Formulation Poor Check_Permeability Assess Permeability (e.g., Caco-2) Check_Solubility->Check_Permeability Good Improve_Formulation->Low_Bioavailability Consider_Metabolism Investigate First-Pass Metabolism Check_Permeability->Consider_Metabolism Low

References

Technical Support Center: Adjusting Experimental Protocols for ACK1 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound PF-00489791, as specified in the topic, is a phosphodiesterase 5A (PDE5) inhibitor and is not active against the ACK1 (TNK2) kinase.[1][2][3][4] This guide will focus on potent and selective ACK1 inhibitors, such as (R)-9bMS , AIM-100 , and Dasatinib , to accurately address the core scientific topic of adjusting experimental protocols for ACK1 inhibition in different cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is ACK1 and why is it a target in cancer research?

A1: ACK1, also known as Activated Cdc42 Kinase 1 or TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell growth, survival, and proliferation.[5][6] In various cancers, such as prostate, breast, lung, and pancreatic cancer, ACK1 is often amplified, mutated, or aberrantly activated.[6][7] This activation can drive tumor progression and resistance to therapies, making ACK1 a compelling target for cancer drug development.[5][6]

Q2: What is the mechanism of action for ACK1 inhibitors like (R)-9bMS?

A2: (R)-9bMS is a small molecule inhibitor that targets the ATP-binding site of the ACK1 kinase domain.[7] By blocking this site, it prevents the phosphorylation of downstream targets. A key mechanism in castration-resistant prostate cancer (CRPC) involves ACK1 phosphorylating histone H4, which in turn promotes the expression of the Androgen Receptor (AR) and its splice variants (e.g., AR-V7).[8] (R)-9bMS reverses these epigenetic marks, leading to reduced AR and AR-V7 levels, thereby suppressing tumor growth.[8]

Q3: What are the differences between common ACK1 inhibitors?

A3:

  • (R)-9bMS: A highly potent and selective next-generation ACK1 inhibitor developed specifically to overcome resistance in prostate cancer. It has shown efficacy in enzalutamide-resistant models.[9][10][11]

  • AIM-100: One of the first identified potent and selective ACK1 inhibitors (IC50 of ~21 nM). It has been shown to inhibit ACK1/AKT signaling and suppress tumor growth in various cancer cell lines.[6][12][13]

  • Dasatinib: A multi-kinase inhibitor, originally developed as a Src/Abl inhibitor, that also potently inhibits ACK1 (Kd of ~6 nM).[6] Its broad activity can be a consideration, as it will affect other signaling pathways.[14][15][16][17]

Q4: In which cancer cell lines have ACK1 inhibitors been tested?

A4: ACK1 inhibitors have been evaluated in a variety of cancer cell lines, with a significant focus on prostate cancer. Commonly used lines include:

  • Prostate Cancer: LNCaP, LAPC4, VCaP, C4-2B (castration-resistant).[8][14]

  • Pancreatic, Breast, and Lung Cancer cell lines. [6][12]

The sensitivity to ACK1 inhibition can vary significantly between these lines.

Troubleshooting Common Experimental Issues

Q5: I am observing high variability in my cell viability assay results. What could be the cause?

A5: High variability can stem from several factors:

  • Cell Line Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range.

  • Inconsistent Seeding Density: Minor differences in initial cell numbers can be amplified over the course of an experiment. Use a reliable cell counting method and ensure even cell suspension before plating.

  • Inhibitor Solubility and Stability: ACK1 inhibitors are typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (usually <0.5%). Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.

  • Assay Timing: The time point for measuring viability is critical. An endpoint that is too early may not show a significant effect, while one that is too late may be confounded by secondary effects of widespread cell death.

Troubleshooting Decision Tree

G cluster_legend Legend Problem Problem Check Check Solution Solution start High Variability in Viability Results check_passage Consistent Cell Passage Number? start->check_passage check_seeding Uniform Seeding Density? check_passage->check_seeding Yes sol_passage Use Cells from a Single, Low-Passage Batch check_passage->sol_passage No check_dmso Consistent DMSO Concentration? check_seeding->check_dmso Yes sol_seeding Optimize and Standardize Cell Counting/Plating check_seeding->sol_seeding No check_dilution Fresh Inhibitor Dilutions? check_dmso->check_dilution Yes sol_dmso Normalize Final DMSO Concentration in All Wells check_dmso->sol_dmso No check_dilution->start Yes (Re-evaluate) sol_dilution Prepare Fresh Serial Dilutions for Each Assay check_dilution->sol_dilution No

Caption: Troubleshooting workflow for inconsistent cell viability results.

Q6: My ACK1 inhibitor shows lower-than-expected potency (high IC50) in my cell line. Why?

A6: This can be cell line-dependent or protocol-related:

  • Cell Line Resistance: Some cell lines may have redundant signaling pathways or lower dependence on ACK1 for survival, resulting in inherent resistance. For example, normal prostate cells (RWPE) are significantly more resistant to (R)-9bMS than cancer cell lines.[8]

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or provide alternative survival signals to the cells, reducing the apparent potency. Consider reducing the serum concentration during treatment, but first validate that this does not independently affect cell viability.

  • Inhibitor Degradation: Ensure proper storage of the stock solution (typically at -80°C) and that working solutions are made fresh.

  • Incorrect Assay Duration: The inhibitory effect may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). A longer incubation period may be required to observe a significant effect on cell numbers.

Q7: How do I confirm that my inhibitor is hitting the ACK1 target in my cells?

A7: Target engagement can be confirmed via Western Blot.

  • Treat your cells with the inhibitor at various concentrations (e.g., around the expected IC50) for a specific duration (e.g., 2-24 hours).

  • Lyse the cells and perform a Western Blot.

  • Probe for phosphorylated ACK1 (p-ACK1 Tyr284) . A potent inhibitor should decrease the levels of p-ACK1.

  • You can also probe for downstream targets. For example, in prostate cancer cells, you can check for a decrease in total Androgen Receptor (AR) protein levels.[8]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of ACK1 Inhibitors in Prostate Cancer Cell Lines
InhibitorCell LineTypeIC50 ValueCitation
(R)-9bMS C4-2BCRPC400 nM[8]
VCaPCRPC-forming450 nM[8]
LAPC4Androgen-Sensitive750 nM[8]
LNCaPAndrogen-Sensitive1.8 µM[8]
RWPENormal Prostate~10 µM[8]
AIM-100 LNCaPAndrogen-Sensitive~7-8 µM (GI50)[13]
LAPC4Androgen-Sensitive~7-8 µM (GI50)[13]
Dasatinib LNCaP-Ack1Engineered<10 nM (p-ACK1)[15]

CRPC: Castration-Resistant Prostate Cancer; GI50: Growth Inhibition 50.

Experimental Protocols

Protocol: Cell Viability/Proliferation Assay (e.g., MTT or Resazurin)

This protocol provides a general framework. Optimal seeding density, inhibitor concentrations, and incubation times must be determined empirically for each cell line.

1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells using trypsin and perform an accurate cell count. c. Dilute the cell suspension to the desired density (e.g., 2,000-10,000 cells per well, depending on the cell line's growth rate). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells for "no cell" controls (media only). f. Incubate the plate for 24 hours to allow cells to attach.

2. Inhibitor Treatment: a. Prepare a 2X concentrated serial dilution of the ACK1 inhibitor in culture medium. For example, if your final desired concentrations are 0.1, 1, and 10 µM, prepare 0.2, 2, and 20 µM solutions. b. Prepare a 2X vehicle control (e.g., 0.2% DMSO in media). c. Carefully remove 100 µL of media from each well and add 100 µL of the appropriate 2X inhibitor or vehicle solution. This brings the final volume to 200 µL and the inhibitor/vehicle to 1X concentration. d. Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

3. Viability Assessment (Resazurin Example): a. Prepare a working solution of Resazurin (e.g., 44 µM) in sterile PBS. b. Add 20 µL of the Resazurin solution to each well (including "no cell" controls). c. Incubate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation/emission of ~560/590 nm using a plate reader.

4. Data Analysis: a. Subtract the average fluorescence of the "no cell" control wells from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Generalized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis culture Culture Cells to ~80% Confluency seed Seed Cells in 96-Well Plate culture->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_inhibitor Prepare Serial Dilutions of ACK1 Inhibitor treat_cells Treat Cells with Inhibitor and Vehicle Control prep_inhibitor->treat_cells incubate_treat Incubate for 48-96 Hours treat_cells->incubate_treat add_reagent Add Viability Reagent (e.g., Resazurin) read_plate Measure Signal (Fluorescence/Absorbance) add_reagent->read_plate analyze Normalize Data and Calculate IC50 read_plate->analyze

Caption: Standard workflow for assessing cell viability after ACK1 inhibitor treatment.

Signaling Pathway Overview

ACK1 Signaling in Castration-Resistant Prostate Cancer

G cluster_pathway ACK1-AR Axis in CRPC RTK RTK (e.g., HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activates pACK1 p-ACK1 (Y284) ACK1->pACK1 Autophosphorylation H4 Histone H4 pACK1->H4 Phosphorylates Inhibitor (R)-9bMS Inhibitor->pACK1 Inhibits pH4 p-H4 (Y88) WDR5 WDR5/MLL2 Complex pH4->WDR5 Recruits AR_Gene AR Gene WDR5->AR_Gene Promotes Transcription AR_mRNA AR mRNA AR_Gene->AR_mRNA AR_Protein AR / AR-V7 Protein AR_mRNA->AR_Protein Proliferation CRPC Cell Survival & Proliferation AR_Protein->Proliferation

Caption: ACK1 signaling pathway driving Androgen Receptor expression in CRPC.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of PF-00489791 and Sildenafil Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed in vitro comparison of the potency and selectivity of two phosphodiesterase type 5 (PDE5) inhibitors: PF-00489791 and sildenafil. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Potency Against PDE5A

This compound demonstrates higher potency in inhibiting phosphodiesterase 5A (PDE5A) in vitro compared to sildenafil. The half-maximal inhibitory concentration (IC50) for this compound is 1.5 nM[1]. In contrast, reported IC50 values for sildenafil against PDE5 range from 3.5 nM to 6.6 nM. This indicates that a lower concentration of this compound is required to achieve 50% inhibition of PDE5A activity under the tested in vitro conditions.

CompoundTargetIC50 (nM)
This compoundPDE5A1.5[1]
SildenafilPDE53.5 - 6.6

Selectivity Profile

The selectivity of a PDE5 inhibitor is crucial in minimizing off-target effects. While both compounds are potent PDE5 inhibitors, their activity against other PDE isoforms varies. Sildenafil has been shown to exhibit some cross-reactivity with other phosphodiesterases, notably PDE1 and PDE6. The IC50 values for sildenafil against PDE1 and PDE6 are significantly higher than for PDE5, indicating a degree of selectivity.

Mechanism of Action: The NO/cGMP Signaling Pathway

Both this compound and sildenafil exert their effects by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in smooth muscle relaxation.

NO-cGMP Signaling Pathway NO/cGMP Signaling Pathway Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) PDE5 PDE5 cGMP->PDE5 Substrate Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates GMP GMP PDE5->GMP Hydrolyzes Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation This compound / Sildenafil This compound / Sildenafil This compound / Sildenafil->PDE5 Inhibits

Figure 1. Simplified NO/cGMP Signaling Pathway.

As depicted in the diagram, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of Protein Kinase G (PKG), ultimately resulting in smooth muscle relaxation. PDE5 degrades cGMP to 5'-GMP, thus terminating the signal. By inhibiting PDE5, this compound and sildenafil prevent the breakdown of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.

Experimental Protocols

The determination of IC50 values for PDE5 inhibitors typically involves in vitro enzyme activity assays. While the specific protocols used for the cited this compound and sildenafil IC50 values may vary between studies, a general methodology is outlined below.

General PDE5 Inhibition Assay Protocol (Colorimetric Method)

This protocol provides a general workflow for determining the in vitro potency of a test compound against PDE5.

Experimental Workflow General PDE5 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Incubate PDE5 with Inhibitor Incubate PDE5 with Inhibitor Serial Dilution of Inhibitor->Incubate PDE5 with Inhibitor Add cGMP Substrate Add cGMP Substrate Incubate PDE5 with Inhibitor->Add cGMP Substrate Incubate Incubate Add cGMP Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detecting Reagent Add Detecting Reagent Stop Reaction->Add Detecting Reagent Measure Absorbance Measure Absorbance Add Detecting Reagent->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2. Workflow for a PDE5 Inhibition Assay.

Materials:

  • Recombinant human PDE5A enzyme

  • cGMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds (this compound, sildenafil) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., perchloric acid)

  • Detecting reagent (e.g., Malachite Green-based phosphate detection reagent)

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer to the desired working concentrations.

  • Serial Dilution of Inhibitors: A series of dilutions of the test compounds are prepared.

  • Enzyme and Inhibitor Incubation: A fixed amount of PDE5A enzyme is pre-incubated with varying concentrations of the test compound or vehicle control in a microplate well for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of cGMP substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution.

  • Detection: A detecting reagent is added to quantify the amount of product (GMP or inorganic phosphate) formed.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of PDE5A inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

Based on the available in vitro data, this compound is a more potent inhibitor of PDE5A than sildenafil. Both compounds function through the same well-established NO/cGMP signaling pathway. While sildenafil's selectivity profile is characterized, a comprehensive, publicly available selectivity profile for this compound is needed for a complete comparative assessment. The experimental protocols provided offer a standardized framework for conducting further head-to-head in vitro comparisons.

References

A Comparative Guide to PDE5 Inhibitors in Animal Models of Pulmonary Hypertension: Tadalafil as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between PF-00489791 and tadalafil in animal models of pulmonary hypertension is not feasible due to the discontinuation of this compound's development and the resulting lack of publicly available preclinical data. this compound was a phosphodiesterase type 5 (PDE5) inhibitor under development by Pfizer; however, its progression was halted, and as such, no detailed efficacy or safety studies in animal models of pulmonary hypertension have been published in the public domain.[1]

This guide will, therefore, focus on the well-characterized PDE5 inhibitor, tadalafil, as a representative of its class. Tadalafil is an approved therapy for pulmonary arterial hypertension (PAH) and has been extensively studied in various animal models.[2][3][4][5][6][7] This document will provide an overview of its mechanism of action, summarize its effects in preclinical models of pulmonary hypertension, and detail the experimental protocols used to induce the disease in these models. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of pulmonary hypertension.

The Role of Phosphodiesterase Type 5 (PDE5) Inhibition in Pulmonary Hypertension

Pulmonary hypertension is a pathophysiological condition characterized by elevated blood pressure in the pulmonary arteries.[8][9] A key signaling pathway implicated in the regulation of pulmonary vascular tone is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. Endothelial cells produce NO, which stimulates soluble guanylate cyclase (sGC) in smooth muscle cells to produce cGMP. This second messenger, cGMP, leads to vasodilation, thereby reducing pulmonary vascular resistance.[7][10]

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cGMP, terminating its vasodilatory effects.[7][10] In pulmonary hypertension, the expression and activity of PDE5 can be upregulated, leading to reduced cGMP levels and increased vasoconstriction.[7] PDE5 inhibitors, such as tadalafil, block the action of this enzyme, leading to an accumulation of cGMP and subsequent vasodilation of the pulmonary arteries.[2][3][4]

cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation cGMP->Vasodilation GMP GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5

Signaling pathway of PDE5 inhibition.

Tadalafil in Animal Models of Pulmonary Hypertension

Tadalafil has demonstrated efficacy in various animal models of pulmonary hypertension, which are designed to recapitulate key aspects of the human disease. The most commonly used models are the monocrotaline (MCT)-induced model in rats and the Sugen 5416/hypoxia (SuHx)-induced model in mice and rats.[9][11][12]

Monocrotaline (MCT)-Induced Pulmonary Hypertension

The MCT model is a widely used and reproducible model of PAH.[9][13] A single injection of monocrotaline, a pyrrolizidine alkaloid, causes endothelial cell injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure.[13][14]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension

The SuHx model is considered to more closely mimic the severe, angioproliferative lesions seen in human PAH.[8][15][16][17][18][19] This model involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, in combination with exposure to chronic hypoxia.[8][15][16][17][18][19] This "two-hit" injury leads to endothelial dysfunction, smooth muscle cell proliferation, and the formation of plexiform-like lesions.[8]

The following table summarizes the typical effects of tadalafil observed in these animal models. It is important to note that direct head-to-head comparative studies with this compound are not available.

ParameterAnimal ModelTypical Effect of Tadalafil
Hemodynamics
Right Ventricular Systolic Pressure (RVSP)MCT Rat, SuHx Mouse/Rat
Mean Pulmonary Arterial Pressure (mPAP)MCT Rat, SuHx Mouse/Rat
Right Ventricular Hypertrophy
Fulton Index (RV/[LV+S])MCT Rat, SuHx Mouse/Rat
Vascular Remodeling
Medial Wall ThicknessMCT Rat, SuHx Mouse/Rat
Muscularization of Small Pulmonary ArteriolesMCT Rat, SuHx Mouse/Rat
Exercise Capacity Various

Note: The data presented are a qualitative summary of typical findings. Quantitative results can vary significantly based on the specific experimental protocol, including the animal species and strain, the dose and duration of drug administration, and the timing of treatment initiation (prophylactic vs. therapeutic).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized workflows for the two most common animal models of pulmonary hypertension.

cluster_mct Monocrotaline (MCT)-Induced PH Workflow mct_acclimatization Acclimatization (e.g., 1 week) mct_injection Single Subcutaneous Injection of MCT (e.g., 60 mg/kg) mct_acclimatization->mct_injection mct_treatment Treatment Initiation (Prophylactic or Therapeutic) mct_injection->mct_treatment mct_monitoring Monitoring (Body Weight, Clinical Signs) mct_treatment->mct_monitoring mct_endpoint Endpoint Analysis (e.g., 3-4 weeks post-MCT) mct_monitoring->mct_endpoint mct_hemo Hemodynamic Measurements (RVSP, mPAP) mct_endpoint->mct_hemo mct_tissue Tissue Collection (Heart, Lungs) mct_endpoint->mct_tissue mct_analysis Histological & Molecular Analysis mct_tissue->mct_analysis

Workflow for MCT-induced pulmonary hypertension.

cluster_suhx Sugen/Hypoxia (SuHx)-Induced PH Workflow suhx_acclimatization Acclimatization (e.g., 1 week) suhx_injection Sugen 5416 Injection (e.g., 20 mg/kg, weekly) suhx_acclimatization->suhx_injection suhx_hypoxia Chronic Hypoxia Exposure (e.g., 10% O2 for 3 weeks) suhx_injection->suhx_hypoxia suhx_normoxia Return to Normoxia (Optional, for regression studies) suhx_hypoxia->suhx_normoxia suhx_treatment Treatment Administration suhx_hypoxia->suhx_treatment suhx_normoxia->suhx_treatment suhx_endpoint Endpoint Analysis suhx_treatment->suhx_endpoint suhx_hemo Hemodynamic Assessment suhx_endpoint->suhx_hemo suhx_tissue Tissue Harvesting suhx_endpoint->suhx_tissue suhx_analysis Histopathology & Biomarker Analysis suhx_tissue->suhx_analysis

Workflow for SuHx-induced pulmonary hypertension.

Conclusion

While a direct comparison between this compound and tadalafil in animal models of pulmonary hypertension is not possible due to the lack of public data for this compound, the extensive research on tadalafil provides a strong foundation for understanding the therapeutic potential of PDE5 inhibitors in this disease. The established animal models, such as the MCT and SuHx models, are indispensable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Future research in this area will continue to rely on these models to identify and validate new targets and treatment strategies for pulmonary hypertension.

References

PF-00489791: A Comparative Guide to its Phosphodiesterase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-00489791 against various phosphodiesterase (PDE) isoforms. The information presented herein is intended to support research and drug development efforts by offering a clear perspective on the compound's inhibitory potency and specificity.

Selectivity Profile of this compound

This compound is a potent and highly selective inhibitor of phosphodiesterase 5A (PDE5A).[1] Experimental data demonstrates a strong inhibitory activity against PDE5A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. While extensively described as "highly specific" and "selective" for PDE5A, comprehensive public data detailing the IC50 or Ki values against a full panel of other PDE isoforms remains limited.

The following table summarizes the known inhibitory activity of this compound against PDE5A.

PDE IsoformIC50 (nM)Selectivity vs. Other Isoforms
PDE5A 1.5 High
PDE1Data not publicly availableLower
PDE2Data not publicly availableLower
PDE3Data not publicly availableLower
PDE4Data not publicly availableLower
PDE6Data not publicly availableLower
Other IsoformsData not publicly availableLower

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE5A enzyme. PDE5A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5A, this compound leads to an accumulation of cGMP, thereby potentiating downstream signaling pathways.

cluster_other_pdes Other PDE Isoforms Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5A PDE5A cGMP->PDE5A PKG Protein Kinase G (PKG) cGMP->PKG 5'-GMP 5'-GMP PDE5A->5'-GMP Hydrolyzes Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation This compound This compound This compound->PDE5A Inhibits PDE1 PDE1 This compound->PDE1 PDE2 PDE2 This compound->PDE2 PDE3 PDE3 This compound->PDE3 PDE4 PDE4 This compound->PDE4 PDE6 PDE6 This compound->PDE6 cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Add this compound to Wells A->C B Prepare Reaction Mix (Buffer, PDE Isoform) B->C D Initiate with [³H]-Substrate (cAMP or cGMP) C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Convert Product to [³H]-Nucleoside F->G H Separate Product from Substrate (Ion Exchange) G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition and IC50 Value I->J

References

Validating the Specific Inhibitory Effect of PF-00489791 on PDE5A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor, with other well-established inhibitors such as Sildenafil, Tadalafil, and Vardenafil. The focus of this document is to objectively present the inhibitory specificity of this compound against PDE5A through available experimental data and to provide detailed methodologies for the validation of such effects.

Executive Summary

Phosphodiesterase 5A (PDE5A) is a key enzyme in the cGMP-specific signaling pathway, playing a crucial role in various physiological processes. Its inhibition has been a successful therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. This compound has emerged as a highly potent and long-acting inhibitor of PDE5A.[1] This guide delves into the specifics of its inhibitory action in comparison to market-leading alternatives, supported by quantitative data and detailed experimental protocols. While comprehensive public data on the full selectivity panel of this compound is limited, its high potency against PDE5A is well-documented.

Comparative Inhibitor Performance

The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme (in this case, PDE5A) against its IC50 values for other related enzymes (other PDE isoforms). A higher ratio of IC50 (other PDE) / IC50 (PDE5A) signifies greater selectivity.

Table 1: Comparative IC50 Values of PDE Inhibitors against Various PDE Isoforms (in nM)

InhibitorPDE5APDE1PDE2PDE3PDE4PDE6PDE11
This compound 1.5 N/AN/AN/AN/AN/AN/A
Sildenafil3.5 - 6.6260>10,000>10,000>10,00022 - 333600
Tadalafil1.8 - 5>10,000>10,000>10,000>10,000>10,00055
Vardenafil0.7180>1000>1000>100011130

N/A: Data not publicly available from the conducted search. Note: IC50 values can vary slightly depending on the experimental conditions.

Data Interpretation:

This compound exhibits a high potency for PDE5A with an IC50 of 1.5 nM. For comparison, Vardenafil is the most potent among the alternatives, followed by Tadalafil and Sildenafil. In terms of selectivity, Tadalafil shows high selectivity against other PDEs, with the exception of PDE11. Vardenafil and Sildenafil show some cross-reactivity with PDE6, which is structurally similar to PDE5 and is found in the retina. A comprehensive selectivity profile for this compound across the PDE family would be invaluable for a complete comparative assessment.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for validation, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing PDE5A inhibition.

cGMP Signaling Pathway and PDE5A Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5A PDE5A cGMP->PDE5A Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5A->GMP Hydrolyzes Inhibitor This compound & Other Inhibitors Inhibitor->PDE5A Inhibits

Caption: cGMP signaling pathway and the role of PDE5A inhibitors.

Experimental Workflow for PDE5A Inhibition Assay Start Start Prepare Prepare Reagents: PDE5A enzyme, cGMP substrate, Inhibitor dilutions (e.g., this compound) Start->Prepare Incubate Incubate PDE5A with varying concentrations of inhibitor Prepare->Incubate Add_Substrate Add cGMP substrate to initiate reaction Incubate->Add_Substrate Reaction Allow enzymatic reaction to proceed Add_Substrate->Reaction Stop Stop reaction Reaction->Stop Measure Measure remaining cGMP or product formation (e.g., using LC-MS or fluorescence-based methods) Stop->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining PDE5A inhibition.

Experimental Protocols

The following are detailed protocols for commonly employed in vitro assays to determine the inhibitory activity of compounds against PDE5A.

PDE5A Inhibition Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method directly measures the conversion of the substrate (cGMP) to the product (5'-GMP), offering high accuracy and sensitivity.

a. Reagents and Materials:

  • Recombinant human PDE5A enzyme

  • Cyclic guanosine monophosphate (cGMP)

  • This compound and other test inhibitors

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Acetonitrile

  • Formic acid

  • LC-MS system

b. Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the PDE5A enzyme, and the inhibitor solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding cGMP to a final concentration of 1 µM. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis: Separate cGMP and 5'-GMP using a suitable C18 column and detect the ions using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of 5'-GMP produced in the presence of the inhibitor relative to a control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP)-Based PDE5A Inhibition Assay

This is a homogeneous assay format suitable for high-throughput screening.

a. Reagents and Materials:

  • Recombinant human PDE5A enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Binding agent that specifically binds to the fluorescently labeled product (5'-GMP)

  • This compound and other test inhibitors

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

b. Protocol:

  • Inhibitor and Enzyme Preparation: Dispense serial dilutions of the inhibitors into a 384-well plate. Add the PDE5A enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and bind to the fluorescent 5'-GMP product.

  • Measurement: After a brief incubation, measure the fluorescence polarization. The binding of the fluorescent product to the larger binding agent results in a higher polarization value.

  • Data Analysis: Calculate the percentage of inhibition based on the polarization values of the control and inhibitor-treated wells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

References

A Comparative Guide: Understanding the Selectivity of PF-00489791 and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PF-00489791, a phosphodiesterase 5 (PDE5) inhibitor, and the general class of kinase inhibitors. It is important to note at the outset that This compound is not a kinase inhibitor . Its mechanism of action is centered on the inhibition of PDE5, which plays a crucial role in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1]

This guide will first delve into the selectivity profile of this compound as a PDE5 inhibitor, using sildenafil as a well-documented example for a broader selectivity comparison. Subsequently, it will contrast this with the selectivity profile of a representative kinase inhibitor, Lapatinib, which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Detailed experimental protocols for assessing the selectivity of both classes of inhibitors are provided, along with visual representations of their respective signaling pathways.

Data Presentation: Inhibitor Selectivity Profiles

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory potency (IC50) of a representative PDE5 inhibitor and a representative kinase inhibitor against their primary targets and a panel of related enzymes.

Table 1: Selectivity Profile of a Representative PDE5 Inhibitor (Sildenafil)

Due to the limited publicly available comprehensive selectivity data for this compound against a wide range of phosphodiesterase isoforms, the selectivity profile of the well-characterized PDE5 inhibitor, sildenafil, is presented below as a representative example. This compound is a potent inhibitor of phosphodiesterase 5A with an IC50 of 1.5 nM.[2] Sildenafil is also a potent and selective inhibitor of PDE5.[3]

Target EnzymeIC50 (nM)Fold Selectivity vs. PDE5
PDE5 3.5 1
PDE128080
PDE2>100,000>28,571
PDE365,00018,571
PDE4>100,000>28,571
PDE63510

Data sourced from Ballard et al., 1998.[3]

Table 2: Selectivity Profile of the Kinase Inhibitor Lapatinib

Lapatinib is a potent dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.

Target KinaseIC50 (nM)
EGFR (ErbB1) 10.8
HER2 (ErbB2) 9.2
ErbB4 (HER4)367
c-Src>10,000
c-Raf>10,000
MEK>10,000
ERK>10,000

Data sourced from Selleck Chemicals product information.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Below are detailed methodologies for commonly used assays for PDE and kinase inhibitors.

Radiometric Phosphodiesterase (PDE) Inhibition Assay

This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic nucleotides.

Principle: The assay involves two main steps. First, the PDE enzyme hydrolyzes a radiolabeled cyclic nucleotide (e.g., [3H]cGMP) to its corresponding 5'-monophosphate. This reaction is then terminated. In the second step, a 5'-nucleotidase (often from snake venom) is added to convert the 5'-monophosphate into a radiolabeled nucleoside. The charged substrate and product from the first step are separated from the uncharged final nucleoside product using ion-exchange chromatography. The radioactivity of the eluted nucleoside is then quantified by liquid scintillation counting.[4]

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 75 mM Mg-Acetate) containing a known concentration of [3H]-cGMP.[5]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a purified preparation of the specific PDE isozyme.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).[4]

  • 5'-Nucleotidase Digestion: After cooling, add snake venom 5'-nucleotidase and incubate at 30°C for a further 10-20 minutes.

  • Separation: Apply the reaction mixture to an ion-exchange resin column (e.g., DEAE-Sephadex).

  • Elution: Wash the column with a low-salt buffer to elute the radiolabeled nucleoside.

  • Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP-binding site of a kinase.

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) chelate, often via a tag-specific antibody. When the tracer is bound to the kinase, the Eu donor and the fluorescent acceptor on the tracer are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[6][7]

Detailed Protocol:

  • Reagent Preparation: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the Eu-labeled anti-tag antibody, the kinase, and the fluorescently labeled tracer at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Lapatinib) in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted test compound.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody to each well.

  • Tracer Addition: Add the fluorescently labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a representative kinase inhibitor.

cGMP Signaling Pathway and the Action of this compound

cGMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (Inactive) PDE5->5GMP Hydrolyzes PF00489791 This compound PF00489791->PDE5 Inhibits Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to

Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.

EGFR-MAPK Signaling Pathway and the Action of a Kinase Inhibitor

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Kinase_Inhibitor Kinase Inhibitor (e.g., Lapatinib) Kinase_Inhibitor->EGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified EGFR-MAPK signaling pathway and the action of a kinase inhibitor.

References

A Comparative Review of the Pharmacokinetic Profiles of PF-00489791 and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of the investigational phosphodiesterase type 5 (PDE5) inhibitor, PF-00489791, in relation to other well-established drugs in its class: sildenafil, vardenafil, and tadalafil. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available data, outlining typical experimental methodologies, and illustrating the underlying biological pathway.

Executive Summary

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. While initially investigated for erectile dysfunction, its long-acting properties have led to clinical trials for other conditions, notably diabetic nephropathy, where it is hypothesized to improve renal blood flow and function. In comparative analyses, this compound is categorized as a long-half-life PDE5 inhibitor, positioning it similarly to tadalafil and distinguishing it from the shorter-acting compounds, sildenafil and vardenafil.[1] Although detailed quantitative pharmacokinetic data for this compound in humans are not publicly available, this guide compiles the known characteristics of comparator drugs to provide a useful framework for understanding its potential clinical profile.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of PDE5 inhibitors are a key determinant of their clinical utility, influencing onset and duration of action, dosing frequency, and potential for drug-drug interactions. The table below summarizes the key pharmacokinetic parameters for sildenafil, vardenafil, and tadalafil. Based on available information classifying this compound as a "long-acting" inhibitor, its pharmacokinetic profile is anticipated to be most similar to that of tadalafil.

ParameterSildenafilVardenafilTadalafilThis compound
Time to Maximum Concentration (Tmax) ~1 hour~1 hour~2 hoursData not publicly available
Half-life (t½) 3-5 hours4-5 hours~17.5 hoursLong-acting (specific value not publicly available)
Bioavailability ~40%~15%Not determinedData not publicly available
Protein Binding ~96%~95%~94%Data not publicly available
Metabolism Primarily via CYP3A4 and CYP2C9Primarily via CYP3A4Primarily via CYP3A4Data not publicly available

Signaling Pathway of PDE5 Inhibition

The mechanism of action for all PDE5 inhibitors involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the point of intervention for PDE5 inhibitors.

PDE5_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_smooth_muscle Smooth Muscle Cell Nerve_Impulse Nerve Impulse nNOS nNOS Activation Nerve_Impulse->nNOS stimulates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO converts to sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP PKG Protein Kinase G (PKG) Activation cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP GMP PDE5->GMP to PF_00489791 This compound & other PDE5 Inhibitors PF_00489791->PDE5 inhibits

Caption: Mechanism of action of this compound and other PDE5 inhibitors.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters listed in the table above typically follows a standardized clinical trial protocol. Below is a generalized methodology for a Phase 1, single-dose, crossover pharmacokinetic study in healthy volunteers.

1. Study Design:

  • A randomized, single-dose, crossover study design is frequently employed.

  • A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria.

  • Each subject receives a single oral dose of the investigational drug (e.g., this compound) and, after a washout period, a single oral dose of a comparator drug.

2. Dosing and Administration:

  • The drug is administered orally with a standardized volume of water after an overnight fast.

  • The exact time of administration is recorded for each subject.

3. Blood Sampling:

  • Serial blood samples are collected into labeled tubes containing an appropriate anticoagulant (e.g., EDTA).

  • A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours. The duration of sampling is determined by the expected half-life of the drug.

4. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • Plasma samples are stored frozen (e.g., at -80°C) until analysis.

  • The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Parameter Calculation:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis:

    • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

6. Statistical Analysis:

  • Descriptive statistics (mean, standard deviation, coefficient of variation, median, and range) are calculated for all pharmacokinetic parameters.

  • Comparative statistical analyses are performed to assess for any significant differences in the pharmacokinetic profiles of the drugs.

Conclusion

This compound is a promising long-acting PDE5 inhibitor with potential therapeutic applications beyond erectile dysfunction. While a detailed public record of its human pharmacokinetic profile is not yet available, its classification as a long-half-life agent suggests it may offer a prolonged duration of action similar to tadalafil. This characteristic could be advantageous in chronic conditions such as diabetic nephropathy, where sustained target engagement is desirable. Further publication of Phase 1 clinical trial data is necessary to allow for a direct quantitative comparison with other PDE5 inhibitors and to fully elucidate the clinical potential of this compound.

References

Head-to-head comparison of PF-00489791 and vardenafil in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Key Preclinical Characteristics

ParameterPF-00489791Vardenafil
Target Phosphodiesterase 5A (PDE5A)Phosphodiesterase 5 (PDE5)
Potency (IC50) 1.5 nM[1]0.7 nM[2][3][4]
Primary Investigated Indications (Preclinical/Clinical) Diabetic Nephropathy, Hypertension, Raynaud's Disease[5][6][7][8]Erectile Dysfunction[9][10]

Mechanism of Action: A Shared Pathway

Both this compound and vardenafil exert their effects by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[9][11] By blocking PDE5, these inhibitors lead to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[9][11][12] This shared mechanism underlies their therapeutic potential across different medical applications.

In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which then produces cGMP.[11] Vardenafil's inhibition of PDE5 enhances this pathway, leading to increased blood flow to the penis and facilitating an erection.[9][11] Similarly, this compound's ability to enhance vasodilation is being leveraged to improve blood flow in the kidneys and reduce blood pressure.[1][13]

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide Nitric Oxide Guanylate Cyclase Guanylate Cyclase Nitric Oxide->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate for Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Leads to 5'-GMP 5'-GMP PDE5->5'-GMP Degrades to This compound / Vardenafil This compound / Vardenafil This compound / Vardenafil->PDE5 Inhibits

Mechanism of Action for PDE5 Inhibitors

Potency and Selectivity

Based on available in vitro data, vardenafil exhibits a slightly higher potency for PDE5 with an IC50 of 0.7 nM, compared to this compound's IC50 of 1.5 nM for PDE5A.[1][2][3][4] While both are potent inhibitors, this difference might influence dosing in clinical applications. Information regarding the broader selectivity profile of this compound against other phosphodiesterase isoforms is not as widely published as it is for vardenafil. Vardenafil is known to be a selective inhibitor of PDE5.[9]

Pharmacokinetics

Vardenafil

Preclinical studies in rabbits have shown that vardenafil has a time to maximum concentration (Tmax) of 1 hour and a half-life (T1/2) of 1.2 hours.[2][4] In humans, it is rapidly absorbed with a Tmax of approximately 40 minutes and a half-life of about 4-5 hours.[2][14] Its bioavailability is around 15%.[2] The major circulating metabolite of vardenafil, M1, also possesses inhibitory activity against PDE5, though it is less potent than the parent compound.[2]

This compound

Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public literature. Clinical trial information describes it as a long-acting PDE5 inhibitor.[7]

Experimental Protocols

The following are generalized experimental protocols typical for the preclinical evaluation of PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE5 enzyme.

Methodology:

  • Recombinant human PDE5 enzyme is used.

  • The enzyme is incubated with the test compound (e.g., this compound or vardenafil) at varying concentrations.

  • The substrate, cGMP, is added to the reaction mixture.

  • The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of the product, 5'-GMP, is quantified, often using methods like scintillation proximity assay or HPLC.

  • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Experimental Workflow A Prepare Recombinant Human PDE5 Enzyme B Incubate Enzyme with Test Compound A->B C Add cGMP (Substrate) B->C D Quantify 5'-GMP (Product) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

In Vitro PDE5 Inhibition Assay Workflow
In Vivo Models of Efficacy

Objective: To assess the in vivo efficacy of the PDE5 inhibitor. The specific model depends on the therapeutic indication.

Example for Erectile Dysfunction (with Vardenafil):

  • Animal Model: Anesthetized male rabbits are commonly used.

  • Procedure:

    • The cavernous nerve is electrically stimulated to induce erections.

    • Intracavernosal pressure (ICP) is measured as an indicator of erectile response.

    • The test compound (vardenafil) or vehicle is administered intravenously or orally.

    • The electrical stimulation is repeated at various time points after drug administration.

  • Endpoint: The primary endpoint is the increase in ICP in response to nerve stimulation in the presence of the drug compared to the vehicle control.

Example for Renal Function (with this compound):

  • Animal Model: Rodent models of diabetic nephropathy (e.g., db/db mice or streptozotocin-induced diabetic rats).

  • Procedure:

    • Animals are treated with the test compound (this compound) or vehicle over a specified period.

    • Urine is collected at baseline and throughout the study to measure albumin-to-creatinine ratio (UACR), a marker of kidney damage.

    • Blood pressure may also be monitored.

  • Endpoint: The primary endpoint is the reduction in UACR in the treated group compared to the vehicle group.

Summary and Future Directions

Both this compound and vardenafil are potent inhibitors of PDE5, with vardenafil showing slightly greater in vitro potency. While vardenafil's preclinical and clinical development has been focused on erectile dysfunction, this compound has been investigated for its potential in treating renal and cardiovascular conditions. The lack of direct head-to-head preclinical studies necessitates a careful, parallel evaluation of their properties. Future research, including direct comparative studies, would be invaluable for a more definitive understanding of the subtle differences in their pharmacological profiles and for guiding the selection of the most appropriate compound for specific therapeutic applications.

References

A Comparative Analysis of Downstream Signaling: PF-00489791 vs. First-Generation PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the downstream signaling and performance characteristics of PF-00489791, a novel phosphodiesterase type 5 (PDE5) inhibitor, against established alternatives such as sildenafil, tadalafil, and vardenafil. The focus is on the molecular pathways, comparative potency, selectivity, and the experimental methods used for their evaluation.

The Canonical PDE5 Downstream Signaling Pathway

Phosphodiesterase type 5 (PDE5) inhibitors modulate the nitric oxide (NO)-cGMP signaling cascade. This pathway is fundamental to various physiological processes, most notably the regulation of smooth muscle tone. The process begins with the release of NO, which stimulates soluble guanylate cyclase (sGC) to synthesize cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP)[1][2].

cGMP acts as a crucial second messenger, primarily by activating cGMP-dependent protein kinase (PKG)[2]. PKG then phosphorylates a variety of downstream protein targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation[1]. The action of cGMP is terminated by PDE enzymes, with PDE5 being highly specific for cGMP hydrolysis back to the inactive 5'-GMP[3][4].

All PDE5 inhibitors, including this compound and sildenafil, function by competitively inhibiting the catalytic site of PDE5[5][6]. This blockade prevents cGMP degradation, leading to its accumulation and an amplification of the downstream PKG-mediated signaling[6][7][8].

PDE5_Signaling_Pathway cluster_upstream Signal Initiation cluster_amplification Signal Amplification & Termination cluster_downstream Downstream Effects NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP Synthesis GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5i This compound & other PDE5is PDE5i->PDE5 Inhibition 5GMP 5'-GMP (Inactive) PDE5->5GMP Effects Phosphorylation of Target Proteins PKG->Effects Relaxation Smooth Muscle Relaxation Effects->Relaxation

Caption: The NO/sGC/cGMP signaling pathway modulated by PDE5 inhibitors.

Comparative Potency and Pharmacokinetics

While all PDE5 inhibitors share a common mechanism, they differ in their potency (measured by IC50), selectivity, and pharmacokinetic profiles. This compound was developed as a long-acting, second-generation agent intended for chronic, once-daily dosing[9]. This contrasts with the shorter duration of action of sildenafil and vardenafil[1][10].

CompoundPDE5 IC50 (nM)PDE6 Selectivity (PDE5/PDE6 Ratio)Key Pharmacokinetic Feature
This compound Not ReportedHigh (Designed for PDE6 selectivity)[9]Long half-life, suitable for once-daily dosing[9][11]
Sildenafil 3.5[12]~9.4[12]Shorter duration of action (~4 hours)[1][10]
Vardenafil 0.7[12]~15.7[12]Shorter duration of action (~4 hours)[1][10]
Tadalafil 1.8[12]>5,500[12]Long duration of action (up to 36 hours)[1][10]

Note: IC50 values can vary between different assay conditions and studies.

Selectivity Profile and Off-Target Effects

A critical differentiator among PDE5 inhibitors is their selectivity against other PDE isoforms. Inhibition of PDE6, found in retinal photoreceptors, is associated with visual disturbances. This compound was specifically designed to achieve high selectivity over PDE6 to ensure an outstanding safety profile for chronic use[9]. Tadalafil also exhibits very high selectivity for PDE5 over PDE6[12].

Selectivity_Profile PDE5 Target: PDE5 PDE6 Off-Target: PDE6 (Retina) PDE11 Off-Target: PDE11 (Muscle) OtherPDEs Other PDE Isoforms Inhibitors Inhibitors PF This compound PF->PDE5 High Affinity PF->PDE6 Low Affinity Sild Sildenafil Sild->PDE5 High Affinity Sild->PDE6 Moderate Affinity Sild->PDE11 Low Affinity

Caption: Conceptual diagram of PDE inhibitor selectivity for target vs. off-target isoforms.

Experimental Protocols for Evaluation

The characterization of PDE5 inhibitors relies on robust in vitro and cell-based assays. Below are summaries of standard protocols.

This high-throughput assay determines the IC50 value of an inhibitor by measuring its effect on PDE5 enzymatic activity.

  • Principle: The assay quantifies the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM). When hydrolyzed by PDE5, the resulting 5'-GMP-FAM is bound by a specific binding agent, forming a large complex. This change from a small, fast-rotating molecule (low fluorescence polarization, FP) to a large, slow-rotating complex (high FP) is measured. Inhibitors prevent this change, resulting in a lower FP signal[12][13].

  • Methodology:

    • Preparation: Recombinant human PDE5A1 enzyme is diluted in assay buffer. Test compounds (e.g., this compound) are prepared in a dilution series.

    • Reaction Incubation: PDE5 enzyme and varying concentrations of the test inhibitor are pre-incubated in a 96-well plate.

    • Initiation: The reaction is started by adding the cGMP-FAM substrate solution[12]. The plate is incubated for 60 minutes at 37°C.

    • Termination and Binding: A binding agent is added to stop the reaction and bind the hydrolyzed 5'-GMP-FAM product[12].

    • Measurement: After a final incubation, fluorescence polarization is read using a microplate reader (e.g., λex=485 nm, λem=535 nm)[12].

    • Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value[12].

Experimental_Workflow A 1. Dispense PDE5 Enzyme & Inhibitor Dilutions into Plate B 2. Pre-incubate to Allow Inhibitor-Enzyme Binding A->B C 3. Add Fluorescent Substrate (cGMP-FAM) to Start Reaction B->C D 4. Incubate at 37°C (e.g., 60 minutes) C->D E 5. Add Binding Agent to Stop Reaction & Bind Product D->E F 6. Measure Fluorescence Polarization (FP) E->F G 7. Plot % Inhibition vs. [Inhibitor] and Calculate IC50 F->G

Caption: Workflow for a Fluorescence Polarization (FP)-based PDE5 inhibition assay.

This cell-based assay measures the direct downstream consequence of PDE5 inhibition—the accumulation of intracellular cGMP.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify cGMP from cell lysates. cGMP from the sample competes with a fixed amount of labeled cGMP for binding sites on a highly specific anti-cGMP antibody. The resulting signal is inversely proportional to the amount of cGMP in the sample[14][15].

  • Methodology:

    • Cell Culture & Treatment: Appropriate cells (e.g., smooth muscle cells, platelets) are cultured and then treated with a NO donor (to stimulate cGMP production) in the presence or absence of various concentrations of the PDE5 inhibitor.

    • Cell Lysis: After incubation, the cells are lysed to release intracellular contents, including cGMP.

    • ELISA Procedure: The cell lysate is added to a microplate pre-coated with anti-cGMP antibodies.

    • Competition: A known quantity of enzyme-linked cGMP (e.g., HRP-cGMP) is added. The plate is incubated, allowing competition between the sample cGMP and the HRP-cGMP.

    • Detection: After washing away unbound reagents, a substrate solution is added. The enzyme on the bound HRP-cGMP catalyzes a color change, which is measured with a microplate reader[16].

    • Analysis: A standard curve is generated using known cGMP concentrations to determine the cGMP levels in the cell samples.

Differentiated Downstream Effects and Clinical Applications

The distinct pharmacokinetic and selectivity profiles of this compound position it for different therapeutic applications compared to its predecessors.

  • This compound: Clinical trials have investigated this compound for chronic conditions such as diabetic nephropathy[7][17]. In a 12-week trial, it significantly reduced the urinary albumin-to-creatinine ratio in subjects with type 2 diabetes and overt nephropathy, an effect achieved without significant changes in systemic blood pressure[7]. This suggests a targeted action on renal cGMP signaling. Furthermore, studies have noted that long-acting PDE5 inhibitors like this compound may be associated with modest improvements in glycemic control (HbA1c)[11].

  • First-Generation PDE5is: Sildenafil, vardenafil, and tadalafil are primarily used for erectile dysfunction, where acute, on-demand dosing is sufficient[1][10]. Their vasodilatory effects are more systemic, leading to common side effects like headache, flushing, and dyspepsia[10]. While sildenafil and tadalafil are also approved for pulmonary arterial hypertension, their use in other chronic conditions is less established.

References

A Comparative Guide to the In Vivo Efficacy of PF-00489791 and Other Investigational PDE5A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of PF-00489791 and other investigational phosphodiesterase type 5A (PDE5A) inhibitors. Due to the nature of the available data, this guide presents the clinical efficacy of this compound in diabetic nephropathy alongside preclinical in vivo data for other investigational PDE5A inhibitors in models of erectile dysfunction and pulmonary hypertension. This allows for an objective assessment of their therapeutic potential in different indications.

Introduction to PDE5A Inhibition

Phosphodiesterase type 5A (PDE5A) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By catalyzing the hydrolysis of cGMP, PDE5A regulates the levels of this second messenger, which plays a crucial role in smooth muscle relaxation and blood flow. Inhibition of PDE5A leads to increased intracellular cGMP concentrations, resulting in vasodilation and other downstream effects. This mechanism of action has led to the successful development of PDE5A inhibitors for the treatment of erectile dysfunction and pulmonary arterial hypertension. This guide focuses on the in vivo performance of the investigational compound this compound and compares it with other emerging PDE5A inhibitors.

This compound: Clinical Efficacy in Diabetic Nephropathy

This compound is a potent and selective PDE5A inhibitor that has been investigated for its potential therapeutic benefits beyond traditional indications. A significant clinical trial has evaluated its efficacy in patients with type 2 diabetes and overt nephropathy.

Table 1: Summary of Phase 2 Clinical Trial Results for this compound in Diabetic Nephropathy[1][2]
ParameterThis compound (20 mg/day)Placebo
Primary Endpoint
Change in Urinary Albumin-to-Creatinine Ratio (UACR) from Baseline at Week 12-15.4%+0.4%
Statistical Significance Significant reduction in UACR (ratio 0.843; 95% credible interval 0.73 to 0.98)-
Safety and Tolerability Generally well-tolerated. Most common adverse events were mild headache and upper gastrointestinal events.[1]-
Experimental Protocol: Phase 2 Clinical Trial of this compound[2][3][4]
  • Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: 256 subjects with type 2 diabetes mellitus, an estimated glomerular filtration rate (eGFR) between 25 and 60 ml/min per 1.73 m², and macroalbuminuria (urinary albumin-to-creatinine ratio >300 mg/g), who were receiving stable angiotensin-converting enzyme inhibitor or angiotensin receptor blocker therapy.[1]

  • Treatment: Oral administration of this compound (20 mg) or placebo once daily for 12 weeks.

  • Primary Efficacy Endpoint: The primary assessment of efficacy was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12, analyzed using a Bayesian model.[1]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Investigational PDE5A Inhibitors: Preclinical In Vivo Efficacy

Several other potent and selective PDE5A inhibitors are in various stages of investigation. Their in vivo efficacy has been primarily evaluated in animal models of erectile dysfunction and pulmonary hypertension.

Table 2: In Vivo Efficacy of Investigational PDE5A Inhibitors in Animal Models of Erectile Dysfunction
InhibitorAnimal ModelKey Efficacy ParameterResults
Mirodenafil Rabbit with acute spinal cord injuryPenile erection efficacyShowed potent erectogenic properties.[2]
Udenafil RatIntracavernosal Pressure (ICP)Demonstrated potent erectogenic properties.[2]
Avanafil Anesthetized dogsPenile tumescencePotentiated penile tumescence by 325% (intravenous) and 415% (intraduodenal) at maximal drug concentrations.
Table 3: In Vivo Efficacy of a Novel Investigational PDE5A Inhibitor in an Animal Model of Pulmonary Hypertension
InhibitorAnimal ModelKey Efficacy ParameterResults
Compound [I] Rat model of PAHPulmonary arterial pressure, right ventricular hypertrophy index, pulmonary arteriole wall thicknessSignificantly reduced pulmonary arterial pressure, right ventricular hypertrophy index, and pulmonary arteriole wall thickness, with stronger anti-PAH activity than sildenafil.

Experimental Protocols for Preclinical In Vivo Studies

Measurement of Intracavernosal Pressure (ICP) in a Rat Model of Erectile Dysfunction[1][2][3][4]

This is a standard method to objectively assess erectile function in response to a PDE5A inhibitor.

  • Animal Preparation: Male rats are anesthetized (e.g., with pentobarbital, 45 mg/kg). The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

  • Cavernous Nerve Exposure: The cavernous nerve is carefully exposed through a midline abdominal incision. A bipolar platinum electrode is placed around the nerve for electrical stimulation.

  • ICP Measurement: A 24-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum of the penis to measure ICP.

  • Electrical Stimulation: The cavernous nerve is stimulated with a specific voltage (e.g., 1-10 V) and frequency (e.g., 15 Hz) for a set duration (e.g., 60 seconds) to induce an erectile response.

  • Data Analysis: The primary efficacy endpoint is the maximal ICP reached during stimulation, often expressed as a ratio of ICP to MAP (ICP/MAP) to account for systemic blood pressure changes. The area under the curve (AUC) of the ICP response is also analyzed.

Monocrotaline-Induced Pulmonary Hypertension (PAH) in a Rat Model

This is a widely used model to induce PAH and evaluate the efficacy of potential therapies.

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) is administered to rats. MCT is metabolized in the liver to a toxic pyrrole that causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling and hypertension over several weeks.

  • Treatment: The investigational PDE5A inhibitor or vehicle is administered to the rats, typically starting at a specific time point after MCT injection.

  • Efficacy Assessment: After a defined treatment period, the following parameters are measured:

    • Pulmonary Artery Pressure: Measured directly via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricular weight to the left ventricular plus septal weight (Fulton's index) is determined.

    • Pulmonary Artery Remodeling: Histological analysis of lung tissue is performed to assess the thickness of the pulmonary arteriole walls.

Signaling Pathways and Experimental Workflows

PDE5A Signaling Pathway in Vascular Smooth Muscle

The following diagram illustrates the mechanism of action of PDE5A inhibitors in promoting vasodilation.

PDE5A_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO O2 L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PDE5A PDE5A cGMP->PDE5A Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5A->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation PDE5A_Inhibitor PDE5A Inhibitor (e.g., this compound) PDE5A_Inhibitor->PDE5A Inhibition

Caption: PDE5A Signaling Pathway in Vasodilation.

Experimental Workflow for In Vivo Efficacy Assessment of a PDE5A Inhibitor in a Rat Model of Erectile Dysfunction

The following diagram outlines the key steps in evaluating the in vivo efficacy of a PDE5A inhibitor for erectile dysfunction.

ED_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Stimulation cluster_data Data Acquisition & Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery (MAP) & Corpus Cavernosum (ICP) Anesthesia->Cannulation Nerve_Exposure Expose Cavernous Nerve Cannulation->Nerve_Exposure Drug_Admin Administer PDE5A Inhibitor or Vehicle Nerve_Exposure->Drug_Admin Stimulation Electrically Stimulate Cavernous Nerve Drug_Admin->Stimulation Record_Pressure Record Intracavernosal Pressure (ICP) & Mean Arterial Pressure (MAP) Stimulation->Record_Pressure Calculate_Ratio Calculate ICP/MAP Ratio and Area Under the Curve (AUC) Record_Pressure->Calculate_Ratio Statistical_Analysis Statistical Analysis of Treatment vs. Control Calculate_Ratio->Statistical_Analysis

References

Safety Operating Guide

Navigating the Disposal of PF-00489791: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Research Chemicals

For researchers and scientists handling PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, established best practices for the disposal of research chemicals provide a clear and safe path forward. The cardinal rule is to treat all research compounds for which a specific disposal protocol is not provided as hazardous waste.

This guide outlines the essential steps and considerations for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Storage and Handling of this compound

Before disposal, proper storage is paramount to maintaining the chemical's integrity and ensuring safety. Below is a summary of recommended storage conditions for this compound.

Storage TypeTemperatureDurationNotes
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[1][2]
In Solvent-20°C1 monthAliquot to prevent repeated freeze-thaw cycles.[1][2]
ShippingRoom Temp.VariesBased on continental US; may vary for other locations.[1][2]

General Disposal Protocol for Research Chemicals

The following step-by-step guide provides a framework for the safe disposal of research chemicals like this compound. This procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific protocols.[1][2][3][4]

Step 1: Initial Assessment and Waste Classification

Treat this compound, whether in solid form or in solution, as hazardous chemical waste.[3] This is the default and safest classification for any research chemical without explicit disposal instructions. Do not dispose of this compound down the sink or in regular trash.[5][6][7] Intentional evaporation of chemical waste, especially in a fume hood, is also prohibited.[3][6]

Step 2: Container Selection and Labeling
  • Select a Compatible Container : Choose a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.[2][3][4] If possible, use the original container.[3]

  • Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][8][9] This label must include:

    • The words "Hazardous Waste".[4][8]

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[4][8][9]

    • The approximate concentrations or percentages of each component.[4][9]

    • The date when waste was first added to the container.[6]

    • The name and contact information of the Principal Investigator (PI) or responsible party.[9]

Step 3: Waste Accumulation and Storage
  • Segregate Waste : Do not mix incompatible waste streams.[2][4][7] Store the waste container for this compound separately from other chemical wastes unless they are known to be compatible.

  • Use a Satellite Accumulation Area (SAA) : Store the labeled waste container at or near the point of generation, in a designated SAA.[1][4][8][10] This area must be under the control of the laboratory personnel generating the waste.

  • Keep Containers Closed : The waste container must be securely sealed at all times, except when adding waste.[1][4][7] Do not leave a funnel in the container.[4]

  • Utilize Secondary Containment : All liquid chemical waste containers should be placed in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[7][10]

Step 4: Arranging for Disposal
  • Contact your EHS Office : Your institution's Environmental Health and Safety (EHS) department is the final authority on chemical disposal.[1][4][6] They will provide specific instructions and arrange for the pickup of your hazardous waste.

  • Request a Pickup : Once the container is nearly full (typically 90%) or has reached the maximum accumulation time set by your institution, submit a waste collection request to your EHS office.[3][4][11]

  • Disposal of Empty Containers : An empty container that held this compound must be managed properly. Typically, this involves triple rinsing the container with a suitable solvent.[3][7][12] The rinsate must be collected and disposed of as hazardous waste.[3][7] After rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS office.[3][12]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical.

G start Start: Chemical Waste Generated sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds_check sds_available Are specific disposal instructions available? sds_check->sds_available follow_sds Follow SDS Protocol sds_available->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_available->treat_hazardous No contact_ehs Contact Institutional EHS Office for Pickup and Final Disposal follow_sds->contact_ehs container Select Compatible Container & Affix 'Hazardous Waste' Label treat_hazardous->container storage Store in designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage storage->contact_ehs end End: Waste Properly Managed contact_ehs->end

Caption: Decision workflow for laboratory chemical disposal.

By adhering to these general yet critical procedures and consulting with your local EHS professionals, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally sound.

References

Personal protective equipment for handling PF-00489791

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of PF-00489791, a potent phosphodiesterase 5A (PDE5A) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and compounds of a similar chemical class (pyrazolopyrimidine derivatives). Adherence to these guidelines is critical to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

Due to its potent biological activity, all handling of this compound, especially in powdered form, must be conducted within a designated containment area, such as a fume hood or glove box. The following table summarizes the required PPE.

Operation Required PPE Rationale
Weighing and Aliquoting (Powder) - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respiratorMinimizes inhalation of fine particles and prevents skin contact. Powdered HPAPIs present the highest risk of aerosolization and exposure.
Solution Preparation and Handling - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves- Safety glasses with side shieldsReduces the risk of splashes and accidental skin contact.
General Laboratory Operations - Standard lab coat- Nitrile gloves- Safety glassesBasic protection against minimal exposure risks.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use.

Experimental Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Decontamination and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store ppe Don Appropriate PPE store->ppe containment Work in Containment (Fume Hood/Glove Box) ppe->containment weigh Weigh Powder containment->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Prepare Working Dilutions dissolve->aliquot experiment Perform Experiment aliquot->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for safe handling of this compound.

Methodology:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a clearly labeled, sealed container at -20°C for long-term stability.

  • Preparation for Handling: Before opening the primary container, assemble all necessary equipment and materials inside the designated containment area.

  • Donning PPE: Put on all required PPE as specified in the table above. For powdered compound, double gloving is mandatory.

  • Weighing and Solution Preparation:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Use dedicated spatulas and weigh boats.

    • Prepare stock solutions by slowly adding solvent to the powder to avoid generating dust.

  • Experimental Use:

    • Conduct all experiments involving the compound in a well-ventilated area.

    • Clearly label all solutions containing this compound.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating agent or 70% ethanol followed by soap and water.

    • Remove outer gloves before exiting the containment area.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Logical Flow for Waste Disposal of this compound

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation contaminated_ppe Contaminated PPE (Gloves, Coats) start->contaminated_ppe disposables Weigh Boats, Tubes start->disposables unused_solutions Unused Solutions start->unused_solutions rinsates Solvent Rinsates start->rinsates waste_container Segregated Hazardous Chemical Waste Container contaminated_ppe->waste_container disposables->waste_container unused_solutions->waste_container rinsates->waste_container disposal_vendor Licensed Hazardous Waste Disposal Vendor waste_container->disposal_vendor

Caption: Disposal pathway for this compound waste.

Methodology:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety and handling procedures, researchers can minimize the risks associated with the potent investigational compound this compound and ensure a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-00489791
Reactant of Route 2
Reactant of Route 2
PF-00489791

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。